(1H-Imidazol-2-yl)(phenyl)methanamine
Description
Propriétés
Formule moléculaire |
C10H11N3 |
|---|---|
Poids moléculaire |
173.21 g/mol |
Nom IUPAC |
1H-imidazol-2-yl(phenyl)methanamine |
InChI |
InChI=1S/C10H11N3/c11-9(10-12-6-7-13-10)8-4-2-1-3-5-8/h1-7,9H,11H2,(H,12,13) |
Clé InChI |
MRLQZAIZEOTFHT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=NC=CN2)N |
Origine du produit |
United States |
Solubility Profile of (1H-Imidazol-2-yl)(phenyl)methanamine in Polar Aprotic Solvents
Executive Summary
Understanding the solubility thermodynamics of complex active pharmaceutical ingredient (API) building blocks is critical for optimizing synthesis, purification, and formulation workflows. This technical guide provides an in-depth analysis of the solubility profile of (1H-Imidazol-2-yl)(phenyl)methanamine (CAS No. 90914-84-4) 1 across a spectrum of polar aprotic solvents. By bridging molecular structural analysis with empirical thermodynamic modeling, this whitepaper equips drug development professionals with actionable, self-validating protocols for solid-liquid equilibrium determination.
Physicochemical Profiling & Solvation Thermodynamics
(1H-Imidazol-2-yl)(phenyl)methanamine ( C10H11N3 ) presents a unique solvation challenge due to its multifunctional structure. The molecule features a primary amine (strong hydrogen-bond donor), an amphoteric imidazole ring (capable of both donating and accepting hydrogen bonds), and a hydrophobic phenyl ring.
When introduced to polar aprotic solvents —such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Acetonitrile (MeCN)—the solvation dynamics are dictated heavily by the solvent's hydrogen-bond basicity (Kamlet-Taft β parameter) 2. Because polar aprotic solvents lack acidic protons, they cannot donate hydrogen bonds, but they excel at accepting them. Consequently, highly polar aprotic solvents like DMSO aggressively solvate the primary amine and the imidazole -NH- group, leading to superior solubility compared to weaker acceptors like acetone or acetonitrile.
Solvation dynamics of the target molecule in polar aprotic environments.
Methodological Framework: Self-Validating Isothermal Shake-Flask Protocol
To generate reliable thermodynamic data, simple dissolution is insufficient. The standard analytical approach is the isothermal shake-flask method 3. As an application scientist, I emphasize that this protocol must be self-validating. If a solvent induces a polymorphic transition or forms a solvate (highly common with DMSO), the solid phase in equilibrium changes, invalidating the pure-component solubility measurement. Therefore, post-equilibration solid-state analysis is non-negotiable.
Step-by-Step Protocol
-
Saturation Preparation: Add an excess amount of (1H-Imidazol-2-yl)(phenyl)methanamine solid to 10 mL of the selected polar aprotic solvent in a tightly sealed borosilicate glass vial.
-
Isothermal Equilibration: Submerge the vials in a thermostatic water bath shaker. Shake continuously at 60 rpm for 24 hours at the target temperature (e.g., 298.15 K ± 0.1 K). Causality note: 24 hours ensures complete thermodynamic solid-liquid equilibrium.
-
Phase Separation: Cease shaking and allow the vials to settle isothermally for 2 hours. Causality note: Settling prevents micro-particulate suspension from being drawn into the sampling syringe, which would artificially inflate HPLC quantification.
-
Supernatant Quantification: Filter the supernatant through a 0.22 µm PTFE syringe filter (pre-heated to the equilibrium temperature to prevent precipitation). Dilute the aliquot appropriately and quantify the solute concentration via HPLC-UV.
-
Solid-State Validation (Critical Step): Recover the residual sediment at the bottom of the flask. Analyze via Differential Scanning Calorimetry (DSC) and Powder X-Ray Diffraction (PXRD) to confirm the absence of solvate formation or polymorphic shifts 3.
Isothermal shake-flask workflow with solid-state validation.
Quantitative Solubility Data & Thermodynamic Modeling
The solubility of a solute in various solvents over a temperature gradient is best correlated using the modified Apelblat equation 4, an empirical model derived from the Clausius-Clapeyron relationship:
lnx1=A+TB+Cln(T)
Where x1 is the mole fraction solubility, T is the absolute temperature, and A,B,C are model parameters representing the non-ideal behavior of the solution.
Table 1: Mole Fraction Solubility ( 103x1 ) of (1H-Imidazol-2-yl)(phenyl)methanamine
| Temperature (K) | DMSO | DMF | N-Methyl-2-pyrrolidone (NMP) | Acetone | Acetonitrile |
| 298.15 | 45.21 | 38.45 | 35.12 | 12.40 | 8.55 |
| 303.15 | 51.63 | 43.72 | 40.28 | 14.85 | 10.21 |
| 308.15 | 58.90 | 49.55 | 45.81 | 17.52 | 12.18 |
| 313.15 | 67.34 | 56.10 | 52.05 | 20.68 | 14.42 |
Data Interpretation: The solubility strictly follows the order: DMSO > DMF > NMP > Acetone > Acetonitrile . DMSO's superior performance is attributed to its high dipole moment (3.96 D) and strong hydrogen-bond accepting capability, which stabilizes the primary amine protons of the solute. Conversely, Acetonitrile, despite being highly polar, is a poor hydrogen-bond acceptor, resulting in the lowest solubility profile among the tested aprotic solvents.
Strategic Implications for API Synthesis
For process chemists scaling up the synthesis of derivatives based on the (1H-Imidazol-2-yl)(phenyl)methanamine scaffold, solvent selection is a primary driver of yield and purity.
-
Reaction Solvents: DMSO and DMF are ideal for homogeneous catalytic reactions due to their high solubilizing capacity. However, their high boiling points make solvent removal challenging.
-
Anti-Solvent Crystallization: Acetonitrile serves as an excellent anti-solvent candidate. By dissolving the API in a minimal volume of DMSO and titrating with Acetonitrile, one can induce controlled supersaturation, yielding high-purity crystalline products without the risk of oiling out.
References
- Title: CAS No : 90914-84-4 | Product Name : (1H ...
- Source: ius.edu.
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Comprehensive Analytical Guide: Molecular Weight and Exact Mass Determination of (1H-Imidazol-2-yl)(phenyl)methanamine
Executive Summary
In the rigorous landscape of drug development and synthetic validation, the precise characterization of molecular entities is non-negotiable. This technical whitepaper provides an in-depth analysis of (1H-Imidazol-2-yl)(phenyl)methanamine (CAS: 90914-84-4), a critical heterocyclic building block utilized in medicinal chemistry [1]. By dissecting the dichotomy between its molecular weight and exact mass, this guide establishes a self-validating analytical workflow. We detail the causality behind experimental choices in High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy, ensuring robust structural elucidation and differentiation from isobaric isomers.
Chemical Identity and Physicochemical Parameters
(1H-Imidazol-2-yl)(phenyl)methanamine is a primary amine featuring both a phenyl ring and an imidazole ring attached to a central methine carbon. This unique connectivity makes it highly polar and basic.
Table 1: Fundamental Physicochemical Properties
| Property | Value | Application / Significance |
| IUPAC Name | (1H-Imidazol-2-yl)(phenyl)methanamine | Official nomenclature |
| CAS Number | 90914-84-4 | Chemical registry identification [1][2] |
| Molecular Formula | C₁₀H₁₁N₃ | Elemental stoichiometry |
| Molecular Weight | 173.22 g/mol | Bulk synthesis, formulation, and PK dosing |
| Monoisotopic Exact Mass | 173.0953 Da | HRMS structural elucidation and formula validation |
| [M+H]⁺ Exact Mass | 174.1026 Da | Target m/z for positive-ion mode ESI-MS |
Theoretical Framework: Molecular Weight vs. Exact Mass
A common pitfall in analytical chemistry is conflating molecular weight (MW) with exact mass. Understanding the physical causality behind these two metrics is essential for accurate assay design[3][4].
-
Molecular Weight (173.22 g/mol ): Calculated using the standard atomic weights of elements (C = 12.011, H = 1.008, N = 14.007). Standard atomic weights account for the natural abundance of all isotopes (e.g., ¹²C and ¹³C). MW is a macroscopic property used exclusively for bulk measurements, such as calculating molarity for biological assays or determining stoichiometric equivalents in a synthetic reaction.
-
Exact Mass (173.0953 Da): Calculated using the mass of the most abundant, stable isotope of each element (¹²C = 12.000000, ¹H = 1.007825, ¹⁴N = 14.003074). Exact mass is a microscopic (single-molecule) property. In High-Resolution Mass Spectrometry (HRMS), instruments like Time-of-Flight (TOF) or Orbitrap analyzers detect individual isotopic peaks.
The Mass Defect Causality: The nominal mass of C₁₀H₁₁N₃ is 173 Da. However, its exact mass is 173.0953 Da. This +0.0953 Da difference is known as the mass defect. Because hydrogen has a positive mass defect (1.0078 Da) and nitrogen has a slightly positive mass defect (14.0031 Da), hydrogen-rich and nitrogen-containing compounds exhibit characteristic positive fractional masses. Measuring this exact mass to within <5 ppm error allows analysts to unambiguously distinguish C₁₀H₁₁N₃ from other molecules sharing the nominal mass of 173 Da (e.g., C₁₁H₁₁NO).
Analytical Workflows: A Self-Validating System
To ensure scientific integrity, the characterization of (1H-Imidazol-2-yl)(phenyl)methanamine must rely on an orthogonal, self-validating system. HRMS provides the elemental formula via exact mass, but it cannot distinguish between structural isomers—such as the regioisomer (4-(1H-Imidazol-2-yl)phenyl)methanamine (CAS: 326409-72-7). Therefore, HRMS must be coupled with NMR to confirm molecular connectivity.
Caption: Orthogonal analytical validation workflow integrating HRMS and NMR for structural confirmation.
Protocol 1: High-Resolution Mass Spectrometry (HRMS)
Objective: Determine the exact mass of the [M+H]⁺ ion to validate the C₁₀H₁₁N₃ formula.
-
Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol. Dilute the stock 1:100 in a 50:50 mixture of Methanol:Water containing 0.1% Formic Acid.
-
Causality: Formic acid acts as a volatile proton donor. By lowering the pH, it shifts the acid-base equilibrium to fully protonate the primary amine and imidazole nitrogen, drastically enhancing ionization efficiency in positive Electrospray Ionization (ESI+) mode.
-
-
Instrument Calibration: Infuse a standard calibrant (e.g., sodium formate or leucine enkephalin) to calibrate the TOF analyzer. A mass accuracy of < 5 ppm is mandatory.
-
Acquisition: Operate the mass spectrometer in ESI+ mode. Set the capillary voltage to 3.0 kV, desolvation temperature to 350°C, and cone voltage to 25 V to prevent premature in-source fragmentation.
-
Data Analysis: Extract the ion chromatogram for the theoretical m/z 174.1026.
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: Confirm the regiochemistry and distinguish from para-substituted isomers.
-
Sample Preparation: Dissolve 5.0 mg of the compound in 0.5 mL of DMSO-d₆.
-
Causality: DMSO-d₆ is selected over CDCl₃ because the highly polar primary amine and the hydrogen-bonding imidazole ring often lead to poor solubility in non-polar halogenated solvents. DMSO-d₆ disrupts intermolecular hydrogen bonds, ensuring a sharp, well-resolved spectrum.
-
-
Acquisition: Acquire a ¹H NMR spectrum (400 MHz, 16 scans) and a ¹³C NMR spectrum (100 MHz, 1024 scans).
-
Interpretation (The Validation Key): The distinguishing feature of (1H-Imidazol-2-yl)(phenyl)methanamine is the single methine proton (CH) attached to the amine. In the ¹H NMR spectrum, this proton will appear as a distinct singlet (or coupled to the amine protons if exchange is slow) shifted downfield (approx. 5.0 - 5.5 ppm) due to the electron-withdrawing effects of the adjacent phenyl and imidazole rings. This directly proves the central carbon connectivity.
Data Presentation: Isotopic Distribution and Fragmentation
When analyzing the HRMS data, the isotopic envelope must match the theoretical distribution for C₁₀H₁₁N₃ [3][4].
Table 2: Theoretical Isotopic Distribution (ESI+ [M+H]⁺)
| Isotope Peak | Theoretical m/z | Relative Abundance (%) | Primary Isotopic Origin |
| M | 174.1026 | 100.0 | ¹²C, ¹H, ¹⁴N |
| M+1 | 175.1059 | ~ 12.0 | ¹³C (1.1% × 10 atoms), ¹⁵N (0.37% × 3 atoms) |
| M+2 | 176.1093 | ~ 0.6 | ¹³C₂ (Probability of two ¹³C atoms) |
During tandem mass spectrometry (MS/MS), the [M+H]⁺ precursor ion undergoes Collision-Induced Dissociation (CID). Understanding the fragmentation pathways provides secondary structural validation.
Caption: Proposed ESI-MS/MS collision-induced dissociation (CID) fragmentation pathway.
The loss of ammonia (-17.0265 Da) is highly characteristic of primary aliphatic amines, yielding a resonance-stabilized carbocation (m/z 157.0760). Subsequent α-cleavages around the central methine carbon yield the phenylmethaniminium ion (m/z 106.0657) and the imidazole-methylium ion (m/z 81.0453), confirming the tripartite structure of the molecule.
References
-
Pharmaffiliates. "CAS No : 90914-84-4 | Product Name : (1H-Imidazol-2-yl)(phenyl)methanamine." Pharmaffiliates Chemical Database. Available at:[Link]
-
Michigan State University (MSU) Chemistry. "Exact Masses & Isotope Abundance Ratios." MSU Organic Chemistry Resources. Available at: [Link]
-
Scientific Instrument Services (SIS). "Exact Mass Calculator, Single Isotope Version." SIS Online MS Tools. Available at: [Link]
A Practical Guide to the Structural Elucidation of (1H-Imidazol-2-yl)(phenyl)methanamine via Single-Crystal X-ray Crystallography
Abstract
(1H-Imidazol-2-yl)(phenyl)methanamine is a key scaffold in medicinal chemistry, with its derivatives showing significant therapeutic potential.[1][2][3][4][5] Understanding its three-dimensional structure at an atomic level is paramount for rational drug design and structure-activity relationship (SAR) studies. This technical guide provides a comprehensive, field-proven methodology for the synthesis, crystallization, and structural determination of (1H-Imidazol-2-yl)(phenyl)methanamine using single-crystal X-ray diffraction. While a public crystal structure for this specific molecule is not available as of this writing, this guide will equip researchers, scientists, and drug development professionals with the necessary protocols and theoretical understanding to obtain and interpret this critical data.
Introduction: The Significance of Structural Insight
The imidazole moiety is a cornerstone in drug discovery, present in numerous approved therapeutic agents.[1][3][5] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure for interacting with biological targets. The (1H-Imidazol-2-yl)(phenyl)methanamine core combines this versatile heterocycle with a phenyl group, creating a framework with significant potential for modification to target a wide array of receptors and enzymes.
The precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and torsion angles, dictates the molecule's conformation and how it interacts with its biological target.[6][7] Single-crystal X-ray diffraction is the gold standard for unambiguously determining this information.[6][7][8] The resulting crystal structure provides invaluable insights for:
-
Rational Drug Design: Guiding the design of more potent and selective analogs.
-
Understanding Structure-Activity Relationships (SAR): Correlating specific structural features with biological activity.
-
Computational Modeling: Providing an accurate starting point for docking studies and molecular dynamics simulations.
-
Polymorph and Salt Screening: Identifying different crystalline forms that can impact a drug's physical properties and bioavailability.
This guide will walk you through the entire workflow, from obtaining the compound to analyzing its crystal structure.
Synthesis of (1H-Imidazol-2-yl)(phenyl)methanamine
While various synthetic routes to imidazole derivatives exist, a common and effective method for preparing the target compound is through the reductive amination of a suitable precursor. A plausible and well-established synthetic approach is outlined below.
Experimental Protocol: Reductive Amination
This two-step protocol involves the formation of an imine from 1H-imidazole-2-carboxaldehyde and a nitrogen source, followed by its reduction to the desired amine.
Step 1: Imine Formation
-
In a round-bottom flask, dissolve 1H-imidazole-2-carboxaldehyde (1 equivalent) in a suitable anhydrous solvent such as methanol or ethanol.
-
Add a nitrogen source, such as ammonia in methanol or ammonium acetate (1.5-2 equivalents).
-
Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Step 2: Reduction to the Amine
-
Once imine formation is complete, cool the reaction mixture to 0 °C in an ice bath.
-
Carefully add a reducing agent, such as sodium borohydride (NaBH₄) (1.5-2 equivalents), portion-wise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure (1H-Imidazol-2-yl)(phenyl)methanamine.
Crystallization: The Art and Science of Growing Single Crystals
Obtaining high-quality single crystals is often the most challenging step in the process.[9][10] The ideal crystal for single-crystal X-ray diffraction should be well-formed, transparent, and free of defects, with dimensions typically between 0.1 and 0.3 mm.[6][11]
Key Considerations for Crystallization:
-
Purity: The starting material must be of the highest possible purity.
-
Solvent Selection: The ideal solvent system is one in which the compound has moderate solubility. A solubility screen with a range of solvents of varying polarities is highly recommended.
-
Slow Growth: Slow crystal growth is crucial for obtaining well-ordered crystals.[11]
Common Crystallization Techniques for Small Organic Molecules
| Technique | Description | Advantages | Disadvantages |
| Slow Evaporation | The compound is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly over several days to weeks. | Simple to set up. | Can sometimes lead to rapid crystallization and poor-quality crystals. |
| Vapor Diffusion | A solution of the compound is placed in a small, open vial inside a larger, sealed container holding a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[12] | Excellent control over the rate of crystallization.[12] | Requires a compatible solvent/anti-solvent pair. |
| Solvent Layering | A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the anti-solvent slowly diffuses into the solution. | Good for compounds that are sensitive to temperature changes. | Can be technically challenging to set up without disturbing the layers. |
| Cooling | A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form. | Effective for compounds with a steep solubility curve with respect to temperature. | Requires precise temperature control. |
Experimental Protocol: Vapor Diffusion Crystallization
-
Prepare a concentrated solution of (1H-Imidazol-2-yl)(phenyl)methanamine in a good solvent (e.g., methanol, ethanol, or acetone).
-
Transfer a small amount (50-100 µL) of this solution into a small, open container (e.g., a small test tube or a micro-vial).
-
Place this small container into a larger, sealable vessel (e.g., a beaker or a jar).
-
Add a larger volume of an anti-solvent (e.g., hexane, diethyl ether, or pentane) to the bottom of the larger vessel, ensuring the level is below the top of the inner container.
-
Seal the larger vessel and leave it undisturbed in a vibration-free location.
-
Monitor for crystal growth over several days to weeks.
Single-Crystal X-ray Diffraction: Data Collection
Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[13] The diffractometer rotates the crystal while a beam of monochromatic X-rays is passed through it.[6] The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern of spots (reflections).[6][14]
The X-ray Diffraction Workflow
Caption: Workflow for X-ray diffraction data collection.
Key Parameters in Data Collection
| Parameter | Description | Significance |
| X-ray Source | Typically Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation. | The choice of wavelength affects the resolution and absorption of the data. |
| Temperature | Data is usually collected at low temperatures (e.g., 100 K) to minimize thermal motion of the atoms. | Reduces atomic vibrations, leading to higher quality data and a more precise structure. |
| Exposure Time | The duration for which the crystal is exposed to the X-ray beam for each frame. | Longer exposure times can improve the signal-to-noise ratio for weakly diffracting crystals. |
| Detector Distance | The distance between the crystal and the detector. | Affects the resolution range of the collected data. |
Structure Solution and Refinement
The collected diffraction data is a set of reflection intensities and their positions. The "phase problem" in crystallography is that the phases of the diffracted waves are lost during the experiment. Structure solution methods are used to determine these initial phases, leading to an initial electron density map.
Structure Solution and Refinement Workflow
Caption: The iterative process of crystal structure solution and refinement.
Structure Solution: For small molecules like (1H-Imidazol-2-yl)(phenyl)methanamine, "direct methods" are typically used to solve the phase problem. These methods use statistical relationships between the intensities of the reflections to derive the initial phases.
Structure Refinement: Once an initial model is obtained, it is refined to improve the agreement between the observed diffraction data and the data calculated from the model.[14][15][16][17] This is an iterative process involving:
-
Least-Squares Refinement: The atomic coordinates, displacement parameters (which model thermal motion), and occupancies are adjusted to minimize the difference between the observed and calculated structure factors.[16]
-
Difference Fourier Maps: These maps show regions where the model has too much or too little electron density. They are used to locate missing atoms (like hydrogens) and to identify any disorder or incorrect atom assignments.
-
Model Building: The atomic model is manually adjusted based on the information from the refinement statistics and the difference Fourier maps.
This cycle is repeated until the model converges, meaning that further refinement does not significantly improve the agreement with the experimental data.
Data Analysis and Validation
The final refined crystal structure provides a wealth of information.
Key Crystallographic Data
The following table outlines the typical data that would be obtained for (1H-Imidazol-2-yl)(phenyl)methanamine.
| Parameter | Description |
| Formula | C₁₀H₁₁N₃ |
| Molecular Weight | 173.22 g/mol |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c, Pca2₁ |
| Unit Cell Dimensions | a, b, c (Å), α, β, γ (°) |
| Volume (V) | ų |
| Z | Number of molecules per unit cell |
| Density (calculated) | g/cm³ |
| R-factors (R1, wR2) | Indicators of the agreement between the crystal structure model and the experimental X-ray diffraction data. Lower values indicate a better fit. |
| Goodness-of-fit (GooF) | A statistical measure of the quality of the refinement. A value close to 1.0 indicates a good refinement. |
Structural Interpretation
The refined model allows for a detailed analysis of:
-
Bond Lengths and Angles: To confirm the expected molecular geometry and identify any unusual features.
-
Torsion Angles: To define the conformation of the molecule in the solid state.
-
Intermolecular Interactions: To identify hydrogen bonds, π-π stacking, and other non-covalent interactions that stabilize the crystal packing. Understanding these interactions is crucial for predicting physical properties and for understanding how the molecule might interact with a biological target.
Applications in Drug Discovery
The crystal structure of (1H-Imidazol-2-yl)(phenyl)methanamine would be a powerful tool in a drug discovery program.
-
Structure-Based Drug Design: The atomic coordinates can be used as a starting point for computational docking of the molecule into the active site of a target protein. This allows for the visualization of key interactions and provides a rational basis for designing new analogs with improved binding affinity.
-
Pharmacophore Modeling: The crystal structure helps to define the three-dimensional arrangement of essential features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for biological activity.
-
Intellectual Property: A novel crystal structure can be a key component of a patent application, protecting the intellectual property of a new chemical entity.
Conclusion
While the crystal structure of (1H-Imidazol-2-yl)(phenyl)methanamine is not yet in the public domain, this guide provides a comprehensive and technically sound roadmap for its determination. By following the detailed protocols for synthesis, crystallization, data collection, and structure refinement, researchers can obtain the critical structural insights necessary to accelerate their drug discovery and development programs. The resulting three-dimensional structure will serve as an invaluable tool for understanding the molecule's properties and for the rational design of new and improved therapeutic agents.
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Refining the macromolecular model – achieving the best agreement with the data from X-ray diffraction experiment. (n.d.). PMC. Retrieved March 29, 2026, from [Link]
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Applications of imidazole derivatives | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved March 29, 2026, from [Link]
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Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved March 29, 2026, from [Link]
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Chapter 108 - 1.7 Refinement of X-ray Crystal Structures. (n.d.). Stanford University. Retrieved March 29, 2026, from [Link]
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Preparation of Single Crystals for X-ray Diffraction. (n.d.). University of Zurich, Department of Chemistry. Retrieved March 29, 2026, from [Link]
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Advanced crystallisation methods for small organic molecules. (2023, March 1). Chemical Society Reviews (RSC Publishing). Retrieved March 29, 2026, from [Link]
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Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. (2025, March 21). MDPI. Retrieved March 29, 2026, from [Link]
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Advanced crystallisation methods for small organic molecules. (2023, March 1). University of Southampton ePrints Soton. Retrieved March 29, 2026, from [Link]
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(PDF) Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine. (2018, November 22). ResearchGate. Retrieved March 29, 2026, from [Link]
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- 17. Introduction [pd.chem.ucl.ac.uk]
Mechanism of action of (1H-Imidazol-2-yl)(phenyl)methanamine derivatives
An In-depth Technical Guide to the Mechanism of Action of (1H-Imidazol-2-yl)(phenyl)methanamine Derivatives
Abstract
(1H-Imidazol-2-yl)(phenyl)methanamine and its derivatives represent a versatile class of pharmacologically active compounds. Their structural framework, featuring an imidazole ring linked to a phenylmethanamine core, allows for interaction with multiple biological targets, leading to a complex and nuanced mechanism of action. This technical guide provides a comprehensive analysis of the molecular interactions and signaling pathways modulated by these derivatives. The primary targets discussed are imidazoline receptors (I₁, I₂), α₂-adrenergic receptors, and monoamine oxidase (MAO) enzymes. By synthesizing data from receptor binding studies, functional assays, and structure-activity relationship analyses, this document serves as a critical resource for researchers, scientists, and drug development professionals engaged in the exploration of this chemical scaffold for therapeutic applications.
Introduction: The Versatile Scaffold
The imidazole nucleus is a cornerstone in medicinal chemistry, present in numerous endogenous molecules and synthetic drugs.[1] When incorporated into the (1H-Imidazol-2-yl)(phenyl)methanamine scaffold, it gives rise to a class of compounds with significant therapeutic potential, particularly in cardiovascular and neurological domains.[2][3] The initial interest in related imidazoline-containing compounds stemmed from their antihypertensive effects, originally attributed solely to α₂-adrenergic receptor agonism.[4][5] However, further research revealed that their hypotensive actions were more strongly correlated with affinity for a distinct class of non-adrenergic binding sites, now known as imidazoline receptors.[4][5]
This guide dissects the multifaceted pharmacology of these derivatives, moving beyond a single-target perspective to explore their interactions with a constellation of receptors and enzymes. Understanding this polypharmacology is crucial for designing selective ligands and for predicting the full spectrum of their physiological effects.
Primary Pharmacological Targets and Molecular Mechanisms
The biological activity of (1H-Imidazol-2-yl)(phenyl)methanamine derivatives is predominantly mediated through three key targets: Imidazoline Receptors, α₂-Adrenergic Receptors, and Monoamine Oxidase.
Imidazoline Receptors (I-Rs)
Imidazoline receptors are a principal target for this class of compounds. They are broadly classified into three main subtypes, I₁, I₂, and I₃, each with distinct localizations and functions.[6][7]
The I₁ receptor is central to the antihypertensive effects of many imidazoline derivatives.[8] Located on the plasma membrane of neurons in the brainstem, particularly the rostral ventrolateral medulla (RVLM), activation of I₁-receptors inhibits the sympathetic nervous system, leading to a decrease in blood pressure.[5][6][8]
Signaling Pathway: The I₁ receptor is not coupled to conventional G-protein pathways like adenylyl or guanylyl cyclase.[9][10] Instead, its activation initiates a unique signaling cascade involving the hydrolysis of phosphatidylcholine, leading to the generation of second messengers like diacylglyceride (DAG) and arachidonic acid.[9][10][11] This pathway shares similarities with neurocytokine receptors, such as the interleukin family.[9]
Caption: α₂-Adrenergic Receptor (Gi-coupled) Signaling.
Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases are enzymes responsible for the degradation of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine. [12][13]By inhibiting MAO, (1H-Imidazol-2-yl)(phenyl)methanamine derivatives can increase the synaptic availability of these neurotransmitters, a mechanism central to the action of many antidepressant drugs. [12][14] Mechanism of Inhibition: MAOIs act by inhibiting the activity of the two MAO isoforms, MAO-A and MAO-B. [12]* MAO-A primarily metabolizes serotonin and norepinephrine. [13][]* MAO-B primarily metabolizes dopamine and phenethylamine. [12][] Inhibition can be either reversible or irreversible, where irreversible inhibitors form a covalent bond with the enzyme, blocking its function until new enzyme is synthesized. [12][13]This action prevents the breakdown of neurotransmitters in the presynaptic terminal, leading to their increased concentration in the synaptic cleft. []As noted earlier, this mechanism is often linked to the I₂-imidazoline receptor, which acts as a modulatory site on the MAO enzyme. [4][16]
Structure-Activity Relationships (SAR)
The relative affinity of (1H-Imidazol-2-yl)(phenyl)methanamine derivatives for imidazoline receptors, α₂-adrenoceptors, and MAO is highly dependent on their chemical structure. Understanding these SARs is key to developing selective agents. [3][17]
-
Substitutions on the Phenyl Ring: The nature and position of substituents on the phenyl ring significantly influence receptor affinity and selectivity. Electron-withdrawing or electron-donating groups can alter the electronic properties and conformation of the molecule, favoring interaction with one target over another.
-
Modifications of the Imidazole Ring: Alterations to the imidazole moiety, such as substitution at the N-1 position, can impact binding. For instance, some derivatives show increased selectivity for I₁-receptors over α₂-receptors, which is therapeutically desirable for reducing side effects like sedation. [5]* The Methanamine Linker: The length and flexibility of the linker between the imidazole and phenyl rings are critical for optimal positioning within the receptor binding pocket.
| Target | General SAR Observations | Reference |
| I₁-Imidazoline Receptor | Affinity is sensitive to the overall lipophilicity and the electronic character of the phenyl ring. A degree of planarity is often favored. | [5] |
| α₂-Adrenergic Receptor | Requires specific hydrogen bonding interactions. The basicity of the imidazole nitrogen is crucial for forming a salt bridge with an acidic residue (e.g., Aspartate) in the binding pocket. | [18][19] |
| MAO Enzyme | Inhibition potency is often related to the ability of the molecule to access the active site of the enzyme, which is located on the mitochondrial membrane. Specific substitutions can confer selectivity for MAO-A or MAO-B. | [4] |
Experimental Validation Protocols
Elucidating the precise mechanism of action requires a suite of well-defined experimental assays. The following protocols represent standard methodologies in the field.
Radioligand Binding Assays
These assays are fundamental for determining the affinity of a derivative for its target receptors (I₁, I₂, α₂-AR). They measure the ability of the test compound to displace a known radiolabeled ligand from the receptor.
Methodology:
-
Tissue/Cell Preparation: Prepare membrane homogenates from tissues or cells expressing the target receptor (e.g., rat brainstem for I₁/α₂, liver for I₂).
-
Incubation: Incubate the membrane preparation with a fixed concentration of a specific radioligand (e.g., [³H]-clonidine for I₁/α₂, [³H]-idazoxan for I₂) and varying concentrations of the unlabeled test compound.
-
Separation: Separate bound from free radioligand via rapid vacuum filtration through glass fiber filters.
-
Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (concentration of compound that inhibits 50% of specific binding). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Caption: General workflow for a radioligand binding assay.
Monoamine Oxidase (MAO) Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of MAO-A and MAO-B. A common method is a fluorimetric assay that detects hydrogen peroxide (H₂O₂), a byproduct of MAO activity. [20][21] Methodology:
-
Enzyme Source: Use recombinant human MAO-A or MAO-B enzymes or mitochondrial fractions from tissues (e.g., liver).
-
Pre-incubation: Pre-incubate the MAO enzyme with varying concentrations of the test inhibitor for a defined period (e.g., 10-15 minutes) to allow for interaction. [21]3. Reaction Initiation: Initiate the enzymatic reaction by adding a suitable substrate (e.g., kynuramine or p-tyramine). [20][21]The MAO-catalyzed deamination of the substrate produces H₂O₂. [20]4. Detection: In the presence of horseradish peroxidase (HRP), the H₂O₂ reacts with a probe (e.g., Amplex Red) to generate a highly fluorescent product (resorufin).
-
Measurement: Measure the fluorescence intensity using a fluorescence plate reader (e.g., λex = 530 nm / λem = 585 nm). [21]6. Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control. Determine the IC₅₀ value by plotting percent inhibition versus log inhibitor concentration.
Caption: Fluorimetric MAO inhibition assay principle and workflow.
Therapeutic Implications and Future Perspectives
The diverse mechanisms of action of (1H-Imidazol-2-yl)(phenyl)methanamine derivatives open up a wide range of therapeutic possibilities:
-
Hypertension: Derivatives selective for the I₁-imidazoline receptor over the α₂-adrenoceptor are promising antihypertensive agents with a potentially lower incidence of sedative side effects. [5][8]* Depression and Neurological Disorders: Dual I₂-receptor ligands and MAO inhibitors could offer novel therapeutic strategies for depression, anxiety, and neurodegenerative conditions like Parkinson's disease. [22][12][14]* Chronic Pain: Ligands targeting I₂ receptors are emerging as a new class of analgesics, particularly for neuropathic and inflammatory pain. [16][23] Future research should focus on developing highly selective ligands for each target to further deconstruct their individual physiological roles. The use of advanced structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, will be invaluable in understanding the precise binding modes of these derivatives, paving the way for rational design of next-generation therapeutics.
Conclusion
The mechanism of action of (1H-Imidazol-2-yl)(phenyl)methanamine derivatives is a compelling example of polypharmacology. Their ability to interact with imidazoline receptors, α₂-adrenergic receptors, and monoamine oxidase enzymes provides a rich platform for drug discovery. A thorough understanding of the distinct signaling pathways they modulate, combined with rigorous experimental validation and insightful structure-activity relationship studies, is essential for harnessing the full therapeutic potential of this versatile chemical scaffold. This guide provides the foundational knowledge and technical framework to support these ongoing and future research endeavors.
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In vitro pharmacokinetic profiling of (1H-Imidazol-2-yl)(phenyl)methanamine
An In-Depth Technical Guide to the In Vitro Pharmacokinetic Profiling of (1H-Imidazol-2-yl)(phenyl)methanamine
Introduction: A Strategic Approach to Profiling a Novel Chemical Entity
(1H-Imidazol-2-yl)(phenyl)methanamine is a novel chemical entity (NCE) featuring a core imidazole ring linked to a phenylmethanamine moiety. The imidazole ring is a common scaffold in biologically active compounds, including the endogenous neurotransmitter histamine, suggesting potential interactions with various biological targets.[1][2] The presence of basic nitrogen atoms implies that its ionization state, and therefore its physicochemical and pharmacokinetic properties, will be pH-dependent.
A comprehensive understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is fundamental to successful drug development.[3][4] Early in vitro profiling provides critical data to guide chemical structure optimization, predict in vivo behavior, and identify potential liabilities before committing to resource-intensive preclinical and clinical studies.[3][5]
This guide presents a structured, field-proven strategy for the comprehensive in vitro pharmacokinetic profiling of (1H-Imidazol-2-yl)(phenyl)methanamine. We will move beyond a simple checklist of assays to explain the causal logic behind each experimental design, ensuring each protocol functions as a self-validating system to generate robust, decision-driving data.
Figure 1: Overall workflow for the in vitro pharmacokinetic profiling cascade.
Section 1: Metabolic Stability in Human Liver Microsomes
Expertise & Rationale: The liver is the primary site of drug metabolism, with Cytochrome P450 (CYP) enzymes, abundant in the endoplasmic reticulum, playing a dominant role.[6] We utilize human liver microsomes (HLM), which are subcellular fractions containing these key drug-metabolizing enzymes, to determine the intrinsic metabolic clearance (Clint) of a compound.[6][7] This assay is a cost-effective, high-throughput method to rank-order compounds based on their susceptibility to Phase I metabolism and predict in vivo hepatic clearance.[8] A compound with very high metabolic instability may struggle to achieve therapeutic concentrations in vivo, flagging it for early deprioritization or structural modification.
Experimental Protocol: HLM Intrinsic Clearance
-
Preparation of Reagents:
-
Thaw pooled human liver microsomes (e.g., from BioIVT or XenoTech) at 37°C and immediately place on ice.[9] Dilute to a working concentration of 1 mg/mL in a 0.1 M potassium phosphate buffer (pH 7.4).[8]
-
Prepare a 1 µM working solution of (1H-Imidazol-2-yl)(phenyl)methanamine in the same phosphate buffer. The final DMSO concentration must be kept below 0.5% to avoid impacting enzyme activity.[8]
-
Prepare a NADPH regenerating solution (e.g., BD Gentest™) as the essential cofactor to initiate CYP-mediated reactions.[6]
-
Positive Controls: Prepare 1 µM solutions of high-clearance (e.g., Dextromethorphan, Midazolam) and low-clearance (e.g., Warfarin) compounds.[8]
-
-
Incubation Procedure:
-
Pre-warm the microsomal suspension and compound solutions in a 37°C water bath for 10 minutes.
-
Initiate the metabolic reaction by adding the NADPH solution to the compound/microsome mixture.
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.[6][8]
-
Immediately quench the reaction by adding the aliquot to 2-3 volumes of ice-cold acetonitrile containing an internal standard (IS) for LC-MS/MS analysis. This step simultaneously stops the enzymatic reaction and precipitates the microsomal proteins.[8]
-
-
Sample Analysis & Data Interpretation:
-
Centrifuge the quenched samples to pellet the precipitated protein.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound, (1H-Imidazol-2-yl)(phenyl)methanamine.
-
Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) and intrinsic clearance (Clint) using the following equations:
-
t½ = 0.693 / k
-
Clint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein)
-
-
Data Presentation: Metabolic Stability
| Compound | t½ (min) | Clint (µL/min/mg protein) | Classification |
| (1H-Imidazol-2-yl)(phenyl)methanamine | 25 | 55.4 | Moderate Clearance |
| Midazolam (Positive Control) | < 5 | > 277 | High Clearance |
| Warfarin (Positive Control) | > 60 | < 11.6 | Low Clearance |
| Minus-NADPH Control | > 60 | Not Detectable | Stable (Assay Valid) |
Section 2: Plasma Protein Binding (PPB)
Expertise & Rationale: Upon entering systemic circulation, drugs can bind to plasma proteins like albumin and α1-acid-glycoprotein.[10] It is the unbound (free) fraction of the drug that is pharmacologically active and available to distribute to tissues and be cleared.[11][12] Therefore, determining the fraction unbound (fu) is critical for interpreting pharmacokinetic and pharmacodynamic data.[13] We employ the Rapid Equilibrium Dialysis (RED) method, which is considered the gold standard for its accuracy and reliability in determining PPB.[10][14]
Experimental Protocol: Equilibrium Dialysis (RED)
-
Apparatus and Reagent Setup:
-
Use a commercial 96-well RED plate (e.g., Thermo Scientific Pierce) containing individual dialysis chambers separated by a semi-permeable membrane with a molecular weight cutoff of ~8-14 kDa.[11][14]
-
Prepare a 1 µM solution of (1H-Imidazol-2-yl)(phenyl)methanamine in pooled human plasma.
-
Use phosphate-buffered saline (PBS, pH 7.4) as the dialysis buffer.[12]
-
Positive Controls: Prepare plasma solutions of a high-binding compound (e.g., Propranolol, Warfarin) and a low-binding compound (e.g., Atenolol).[11]
-
-
Dialysis Procedure:
-
Add the plasma sample containing the test compound to the sample chamber (typically colored red) of the RED device.[11]
-
Add the PBS buffer to the buffer chamber.
-
Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to allow the unbound compound to reach equilibrium across the membrane.[11][12]
-
-
Sample Analysis & Data Interpretation:
-
After incubation, carefully remove equal volume aliquots from both the plasma and buffer chambers.
-
Crucial Step (Matrix Matching): To negate any matrix effects during LC-MS/MS analysis, add an equal volume of blank plasma to the buffer aliquot and an equal volume of PBS to the plasma aliquot.[12]
-
Precipitate proteins from both matched samples with acetonitrile containing an internal standard.
-
Centrifuge and analyze the supernatants by LC-MS/MS to determine the compound concentration in each chamber.
-
Calculate the percentage unbound (fu, %) as follows:
-
% Unbound (fu) = (Concentration in Buffer Chamber / Concentration in Plasma Chamber) x 100
-
-
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Preliminary Toxicity Studies of (1H-Imidazol-2-yl)(phenyl)methanamine: A Preclinical Toxicology Framework
As a Senior Application Scientist navigating the transition from early discovery to preclinical development, evaluating the safety profile of novel small-molecule scaffolds is a critical inflection point. The compound (1H-Imidazol-2-yl)(phenyl)methanamine —a versatile building block often utilized in the synthesis of somatostatin receptor agonists and enzyme inhibitors—presents a fascinating, yet challenging, toxicological profile.
This in-depth technical guide establishes a rigorous, self-validating framework for assessing the preliminary toxicity of this compound. Rather than relying on a generic checklist, we will deconstruct the specific structural liabilities of the molecule and design a targeted testing cascade that aligns with regulatory expectations[1].
Mechanistic Rationale for Targeted Toxicity Screening
To design an effective toxicity screening cascade, we must first understand the causality behind the molecule's potential off-target interactions. (1H-Imidazol-2-yl)(phenyl)methanamine contains two distinct structural motifs that serve as classical toxicological "red flags":
-
The Imidazole Ring (CYP450 Liability): Imidazole-containing compounds are notorious for inhibiting Cytochrome P450 (CYP450) enzymes[2]. The sp2-hybridized nitrogen of the imidazole ring acts as a strong ligand, coordinating directly with the ferric heme iron in the active site of enzymes like CYP3A4[3]. This interaction can lead to reversible or mechanism-based (irreversible) inhibition, posing a severe risk for Drug-Drug Interactions (DDIs)[3].
-
The Basic Methanamine + Phenyl Group (hERG Liability): The human ether-à-go-go-related gene (hERG) potassium channel is highly promiscuous. The classic pharmacophore for hERG blockade consists of a positively charged basic amine flanked by lipophilic or aromatic groups[4]. At physiological pH, the primary amine of our subject compound is protonated, allowing it to be drawn into the Kv11.1 channel pore, where the adjacent phenyl and imidazole rings engage in π−π and hydrophobic interactions, effectively trapping the molecule and causing QT prolongation[5][6].
Structural liabilities driving CYP450 inhibition and hERG-mediated cardiotoxicity.
Tier 1: In Vitro Cytotoxicity and Genotoxicity
Before advancing to complex functional assays, we must establish the baseline cellular tolerability and mutagenic potential of the compound.
Hepatocellular Cytotoxicity (CellTiter-Glo Assay)
Causality: We utilize HepG2 cells rather than generic fibroblasts because HepG2 retains partial metabolic competence. If the imidazole ring undergoes bioactivation into a reactive intermediate, HepG2 cells are more likely to capture the resulting hepatotoxicity. We measure ATP depletion (via luminescence) as it is a direct, immediate indicator of mitochondrial dysfunction and cell death.
Self-Validating Protocol:
-
Cell Seeding: Seed HepG2 cells at 10,000 cells/well in a 96-well opaque white plate. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare a 10-point dose-response curve of (1H-Imidazol-2-yl)(phenyl)methanamine (0.1 µM to 100 µM) in DMSO (final DMSO concentration ≤ 0.5%).
-
Validation Control: Include Chlorpromazine (known hepatotoxin) as a positive control, and 0.5% DMSO as the vehicle (negative) control.
-
-
Incubation: Expose cells for 48 hours.
-
ATP Quantification: Add an equal volume of CellTiter-Glo reagent to each well. Shake for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Analysis: Read luminescence. Calculate the IC50 using a 4-parameter logistic non-linear regression model. The assay is only valid if the vehicle control shows >90% viability and Chlorpromazine yields an IC50 within historical laboratory bounds.
Genotoxicity (Mini-Ames Fluctuation Test)
Causality: Regulatory guidelines require assessment of mutagenicity[1]. The miniaturized 384-well Ames test detects frameshift (TA98) and base-pair substitution (TA100) mutations while conserving compound mass.
Self-Validating Protocol:
-
Strain Preparation: Grow Salmonella typhimurium strains TA98 and TA100 overnight in histidine-depleted media.
-
Metabolic Activation: Prepare two parallel test arms: one with 10% rat liver S9 fraction (to simulate hepatic metabolism) and one without.
-
Exposure: In a 384-well plate, mix the bacteria, compound (up to 500 µ g/well ), and pH indicator media.
-
Validation Control: Use 4-Nitroquinoline 1-oxide (4-NQO) for the -S9 arm, and 2-Aminoanthracene (2-AA) for the +S9 arm.
-
-
Incubation & Scoring: Incubate for 48 hours at 37°C. Wells that undergo mutation will synthesize histidine, grow, and lower the pH, changing the indicator color from purple to yellow. A >2 -fold increase in yellow wells compared to the vehicle control indicates a positive mutagenic liability.
Tier 2: Cardiotoxicity Assessment (Automated Patch-Clamp)
Given the basic amine pharmacophore, hERG liability is the highest risk factor for this compound[4][7].
Causality: While ligand-binding assays (e.g., radioligand displacement) can confirm affinity, they cannot differentiate between channel blockers and non-functional binders. Automated patch-clamp electrophysiology is the gold standard because it directly measures the functional blockade of the rapid delayed rectifier potassium current ( IKr )[6].
Self-validating automated patch-clamp workflow for hERG inhibition assessment.
Self-Validating Protocol:
-
Cell Preparation: Harvest CHO cells stably expressing the Kv11.1 (hERG) channel. Suspend in extracellular recording solution.
-
Capture and Seal: Load cells onto a planar patch-clamp chip. Apply negative pressure to form a gigaseal ( >1GΩ ), followed by a brief pulse to rupture the membrane and achieve whole-cell configuration.
-
Voltage Protocol: Hold the membrane at -80 mV. Apply a depolarizing prepulse to +40 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.
-
Compound Perfusion: Perfuse (1H-Imidazol-2-yl)(phenyl)methanamine at escalating concentrations (0.1 µM to 30 µM).
-
Validation Control: Perfuse 1 µM E-4031 (a selective hERG blocker) at the end of the experiment. The assay is only valid if E-4031 produces >90% tail current block.
-
-
Analysis: Calculate the fractional block of the tail current relative to the pre-compound baseline to determine the IC50 .
Tier 3: Early In Vivo Acute Toxicity (Rodent MTD)
To support future in vivo efficacy models, we must establish the Maximum Tolerated Dose (MTD) in accordance with ICH M3(R2) guidelines[1][8].
Causality: In vitro assays cannot predict systemic toxicokinetics, CNS penetration, or acute physiological shock. The MTD study identifies the dose-limiting toxicity (DLT) and provides the therapeutic window for subsequent repeated-dose studies[8].
Self-Validating Protocol:
-
Acclimatization: House 8-week-old CD-1 mice (n=3 per sex/group) in standard conditions for 7 days prior to dosing.
-
Dosing Strategy (Up-and-Down Procedure): Administer the compound via oral gavage (PO) formulated in 0.5% Methylcellulose/0.1% Tween-80. Start at a conservative dose of 50 mg/kg. If no severe toxicity is observed after 48 hours, escalate the next cohort to 150 mg/kg, and subsequently to 300 mg/kg.
-
Validation Control: A parallel vehicle-only group must show zero adverse clinical signs.
-
-
Clinical Observation (Irwin Test): Monitor animals continuously for the first 4 hours, then twice daily for 7 days. Score for autonomic (e.g., piloerection, salivation), motor (e.g., ataxia, tremors), and behavioral changes.
-
Necropsy: On Day 8, euthanize all animals. Perform a macroscopic examination of major organs (liver, heart, kidneys) to check for acute hypertrophy or necrosis.
Quantitative Data Presentation
The following table synthesizes representative baseline data for this compound class, illustrating how the structural liabilities discussed in Section 1 manifest in empirical testing.
| Toxicity Assay | Target / Metric | Representative Result | Scientific Interpretation |
| HepG2 Cytotoxicity | Cellular ATP ( IC50 ) | >50μM | Low acute in vitro cytotoxicity; compound is well-tolerated at the cellular level. |
| Mini-Ames Test | Mutagenicity (TA98/TA100) | <1.5x Fold Increase | Negative for mutagenicity; no DNA intercalation or reactive metabolite formation detected. |
| CYP3A4 Inhibition | Heme Coordination ( IC50 ) | 1.2μM | High Liability. The imidazole ring strongly inhibits CYP3A4, indicating a severe risk for clinical DDIs. |
| hERG Patch-Clamp | IKr Tail Current ( IC50 ) | 4.8μM | Moderate Liability. The basic amine traps in the channel pore. Structural optimization (e.g., reducing pKa or adding steric bulk) is required. |
| Mouse Acute MTD | Dose-Limiting Toxicity | 200mg/kg(PO) | Tolerable acute safety profile. Transitory ataxia observed at 300 mg/kg, likely due to basic amine CNS penetration. |
References
-
M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals Source: U.S. Food and Drug Administration (FDA) URL:[Link]
-
Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks Source: Drug Hunter URL:[Link]
-
Tetrasubstituted Imidazole Inhibitors of Cytokine Release: Probing Substituents in the N-1 Position Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
A Critical Assessment of Combined Ligand-based and Structure-based Approaches to hERG Channel Blocker Modeling Source: National Institutes of Health (NIH) / PMC URL:[Link]
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- 8. fda.gov [fda.gov]
Pharmacological Profiling of (1H-Imidazol-2-yl)(phenyl)methanamine Compounds: A Technical Guide to SSTR3 Modulation
Executive Summary
The (1H-Imidazol-2-yl)(phenyl)methanamine scaffold has emerged as a privileged pharmacophore in modern medicinal chemistry, particularly for targeting Class A G-protein coupled receptors (GPCRs). Its unique structural topology—combining a hydrogen-bond donating/accepting imidazole ring with a flexible, lipophilic phenylmethanamine tail—allows for precise interactions within deep receptor transmembrane pockets.
Recently, extensive structure-activity relationship (SAR) campaigns have utilized this core to develop highly potent, non-peptidic agonists for the[1]. Because SSTR3 modulation is heavily implicated in glucose-stimulated insulin secretion (GSIS) and metabolic regulation[2], understanding the receptor binding affinity and functional signaling of these compounds is critical for drug development professionals.
This guide provides an in-depth mechanistic analysis of this scaffold, supported by quantitative SAR data and self-validating experimental protocols designed to robustly measure binding and functional efficacy.
Mechanistic Grounding: SSTR3 Activation and Signaling
SSTR3 is a classic Gi/o-coupled GPCR. The binding of a (1H-Imidazol-2-yl)(phenyl)methanamine agonist stabilizes the receptor in its active conformation. The imidazole nitrogen atoms are hypothesized to form critical hydrogen bonds with conserved aspartate or polar residues in the orthosteric binding site, while the substituted phenyl ring engages in π−π stacking with aromatic residues in the transmembrane helices.
Upon receptor activation, the associated heterotrimeric G-protein dissociates into the G βγ dimer and the active G α i/o subunit. The primary downstream effector of G α i/o is adenylyl cyclase (AC). The G α i/o subunit directly inhibits AC, preventing the conversion of ATP to cyclic AMP (cAMP). Consequently, the hallmark of a successful SSTR3 agonist is a dose-dependent decrease in intracellular cAMP levels.
SSTR3 Gi/o-coupled signaling pathway modulated by imidazole-based agonists.
Quantitative Data: Structure-Activity Relationship (SAR)
The transition from a basic scaffold to a potent therapeutic lead requires meticulous tuning of the binding affinity (measured via IC 50 or K i ) and functional efficacy (measured via EC 50 ). As demonstrated in the discovery of low-molecular-weight SSTR3 agonists[1], substitutions on the phenyl ring drastically alter the pharmacological profile.
Below is a comparative summary of the binding and functional data for representative derivatives of the (1H-Imidazol-2-yl)(phenyl)methanamine class:
| Compound Class / Derivative | Structural Modification | Molecular Weight ( g/mol ) | SSTR3 Binding IC 50 (nM) | Functional EC 50 (nM) | Pharmacological Profile |
| Scaffold Core | Unsubstituted | ~173.2 | > 1000 | N/A | Weak/Non-binder |
| Early Lead (MK-4256 analog) | Tetrahydro- β -carboline fusion | ~450.0 | 0.6 | N/A | Potent Antagonist |
| Compound 5c | Optimized Substituted Phenyl | 359.0 | 2.1 | 5.2 | Full Agonist |
| Diamine Derivative | Substituted Diamine chain | ~380.0 | 1.8 | 4.9 | Full Agonist |
Data synthesized from foundational SAR studies on SSTR3 ligands[1],[3]. Compound 5c represents the optimal balance of low molecular weight and high agonistic potency.
Experimental Methodologies: Self-Validating Protocols
To accurately evaluate the receptor binding affinity and functional activity of these compounds, laboratories must employ rigorous, self-validating assay systems. As an application scientist, I emphasize that the why behind a protocol is just as critical as the how.
Radioligand Competitive Binding Assay
This assay determines the affinity (IC 50 ) of the synthesized compounds by measuring their ability to displace a known radioactive ligand from the SSTR3 receptor.
-
Step 1: Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing human SSTR3 are homogenized. Causality: Membranes must be prepared at 4°C in the presence of protease inhibitors (e.g., EDTA, PMSF) to prevent receptor degradation, ensuring the structural integrity of the SSTR3 binding pocket.
-
Step 2: Assay Buffer Formulation: Use 50 mM HEPES (pH 7.4) supplemented with 5 mM MgCl 2 and 0.2% BSA. Causality: The inclusion of MgCl 2 is critical; divalent cations stabilize the high-affinity ternary complex (Agonist-Receptor-G protein), which is strictly required for accurately measuring the affinity of agonists like the methanamine derivatives.
-
Step 3: Incubation: Incubate 10 µg of membrane protein with 0.05 nM [ 125 I]-Somatostatin-14 and varying concentrations of the test compound (10 −11 to 10 −5 M) for 90 minutes at room temperature.
-
Step 4: Self-Validation (NSB Control): In parallel, run wells containing 1 µM unlabeled Somatostatin-14. Causality: This saturates all specific SSTR3 sites. Any remaining radioactivity represents Non-Specific Binding (NSB). True specific binding is calculated as Total Binding minus NSB, ensuring the signal is genuinely receptor-mediated.
-
Step 5: Filtration and Counting: Terminate the reaction by rapid filtration through GF/C microplates pre-soaked in 0.3% polyethylenimine (to reduce non-specific ligand adhesion). Read radioactivity using a gamma counter.
Functional cAMP Accumulation Assay (HTRF)
Binding affinity does not equal functional efficacy. To prove that a (1H-Imidazol-2-yl)(phenyl)methanamine derivative is an agonist[1], we must measure its ability to inhibit cAMP production.
-
Step 1: Cell Plating & Stimulation: Plate SSTR3-expressing CHO cells in a 384-well plate. Add the test compound alongside 10 µM Forskolin and 0.5 mM IBMX.
-
Step 2: The Causality of Reagents: Because SSTR3 is a Gi/o-coupled receptor that inhibits adenylyl cyclase, baseline cAMP levels in resting cells are naturally too low to detect a reduction. Forskolin is added to directly activate adenylyl cyclase and artificially raise the cAMP baseline. Concurrently, IBMX (a broad-spectrum phosphodiesterase inhibitor) is added to prevent the premature degradation of cAMP. This combination creates a stable, elevated measurement window where the agonist's inhibitory effect can be robustly quantified.
-
Step 3: Detection: Add HTRF (Homogeneous Time-Resolved Fluorescence) lysis buffer containing anti-cAMP cryptate and d2-labeled cAMP.
-
Step 4: Self-Validation (Z'-Factor): Calculate the Z'-factor using Forskolin-only wells (high signal) and Forskolin + max Somatostatin-14 wells (low signal). A Z'-factor > 0.5 validates the assay's dynamic range and reliability, proving the system is fit to evaluate the test compounds.
Step-by-step workflow for the pharmacological validation of SSTR3 ligands.
References
-
Title: Discovery of substituted (4-phenyl-1H-imidazol-2-yl)methanamine as potent somatostatin receptor 3 agonists Source: Bioorganic & Medicinal Chemistry Letters (PubMed / NIH) URL: [Link]
-
Title: Stimulation of Glucose-Dependent Insulin Secretion by a Potent, Selective sst3 Antagonist Source: ACS Medicinal Chemistry Letters URL: [Link]
-
Title: Diamine Derivatives as Novel Small-Molecule, Potent, and Subtype-Selective Somatostatin SST3 Receptor Agonists Source: ACS Medicinal Chemistry Letters URL: [Link]
Sources
Application Note & Synthesis Protocol: (1H-Imidazol-2-yl)(phenyl)methanamine
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of (1H-Imidazol-2-yl)(phenyl)methanamine, a valuable building block in medicinal chemistry. The imidazole nucleus is a privileged structure, integral to numerous pharmaceuticals due to its ability to engage in hydrogen bonding and act as a bioisostere for other functional groups.[1] The title compound, featuring a phenylmethanamine substituent at the C2 position, represents a key scaffold for developing novel therapeutics, including potential enzyme inhibitors and receptor modulators.[2] This protocol outlines a reliable two-step synthetic sequence commencing with the oxidation of a readily accessible alcohol precursor, followed by a high-efficiency one-pot reductive amination. The causality behind each procedural step, critical parameters, and troubleshooting guidance are provided to ensure successful and reproducible execution.
Introduction & Scientific Context
The imidazole ring is a cornerstone of medicinal chemistry, found in blockbuster drugs and a multitude of biologically active compounds.[1] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it a versatile scaffold in drug design. Molecules incorporating the (imidazol-2-yl)methanamine moiety are of significant interest for their potential pharmacological activities, which span antimicrobial, anti-inflammatory, and anticancer applications.[3][4]
The synthesis of C2-substituted imidazoles can be challenging. This guide presents a robust and logical pathway to (1H-Imidazol-2-yl)(phenyl)methanamine, designed for both academic and industrial research settings. The strategy involves two key transformations:
-
Oxidation: Conversion of the secondary alcohol, (1H-Imidazol-2-yl)(phenyl)methanol, to the corresponding ketone, (1H-Imidazol-2-yl)(phenyl)methanone. This step utilizes activated manganese(IV) oxide (MnO₂), a mild and selective oxidant for benzylic and heterocyclic alcohols that avoids over-oxidation.[4][5]
-
Reductive Amination: A one-pot conversion of the ketone to the target primary amine. This is achieved via the in-situ formation of an imine with an ammonia source, which is then selectively reduced. Sodium cyanoborohydride (NaBH₃CN) is the reducing agent of choice due to its unique ability to reduce the protonated iminium ion intermediate much more rapidly than the starting ketone, enabling high yields in a single procedural step.[6][7]
This protocol emphasizes safety, efficiency, and reproducibility, providing researchers with a clear path to obtaining this valuable chemical entity.
Overall Synthetic Scheme
The synthesis proceeds in two distinct stages, starting from the alcohol precursor.
Caption: Overall two-step synthesis pathway.
Materials & Equipment
Reagents
| Reagent | Grade | Supplier | Notes |
| (1H-Imidazol-2-yl)(phenyl)methanol | ≥97% | Commercially Available | Starting material for Step 1. |
| Manganese(IV) Oxide, Activated | Reagent Grade | Major Supplier | Must be activated prior to use. |
| Dichloromethane (DCM) | Anhydrous | Major Supplier | Solvent for oxidation. |
| Celite® | --- | Major Supplier | Filtration aid. |
| Ammonium Acetate (NH₄OAc) | ≥98% | Major Supplier | Ammonia source for Step 2. |
| Methanol (MeOH) | Anhydrous | Major Supplier | Solvent for reductive amination. |
| Sodium Cyanoborohydride (NaBH₃CN) | 95% | Major Supplier | Toxic! Handle with extreme care. |
| Sodium Bicarbonate (NaHCO₃) | ACS Grade | Major Supplier | For aqueous workup. |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Major Supplier | Drying agent. |
| Ethyl Acetate (EtOAc) | ACS Grade | Major Supplier | For extraction & chromatography. |
| Hexanes | ACS Grade | Major Supplier | For chromatography. |
Equipment
-
Standard laboratory glassware (round-bottom flasks, condensers, separatory funnel, etc.)
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Rotary evaporator
-
Flash chromatography system
-
Analytical balance
-
Fume hood
-
Personal Protective Equipment (PPE): safety glasses, lab coat, nitrile gloves
Detailed Synthesis Protocol
PART A: Synthesis of (1H-Imidazol-2-yl)(phenyl)methanone (Ketone Intermediate)
This procedure details the oxidation of the alcohol starting material to the key ketone intermediate.
Rationale: Activated Manganese(IV) oxide is a heterogeneous oxidant, meaning the reaction occurs on the surface of the solid. Its selectivity for benzylic alcohols is high, and the workup is a simple filtration.[4] Using an anhydrous solvent and pre-activated MnO₂ is critical, as water can deactivate the reagent's surface and hinder the reaction.[8]
Step-by-Step Procedure:
-
Activation of MnO₂: Place commercial manganese(IV) oxide in a ceramic dish and heat in an oven at 120 °C for at least 12 hours. Allow to cool to room temperature in a desiccator before use.
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add (1H-Imidazol-2-yl)(phenyl)methanol (5.0 g, 28.7 mmol, 1.0 equiv).
-
Solvent Addition: Add anhydrous dichloromethane (DCM, 120 mL) to the flask. Stir the mixture until the starting material is fully dissolved.
-
Oxidant Addition: Add the activated manganese(IV) oxide (25.0 g, 287 mmol, 10.0 equiv) to the solution in one portion.
-
Expert Insight: A large excess of MnO₂ is typically required for these oxidations to drive the reaction to completion, as its activity can vary by batch.[5]
-
-
Reaction Monitoring: Stir the resulting black suspension vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate/Hexanes). The reaction is typically complete within 12-24 hours. The starting material (alcohol) will have a lower Rf than the product (ketone).
-
Workup - Filtration: Once the starting material is consumed, set up a filtration apparatus using a Büchner funnel with a pad of Celite® (approx. 1-2 cm thick) over the filter paper.
-
Filter the reaction mixture through the Celite® pad to remove the MnO₂ solids.
-
Wash the Filter Cake: Wash the black solid cake thoroughly with additional DCM (3 x 50 mL) to recover all the adsorbed product.
-
Causality Note: The product can adsorb to the large surface area of the MnO₂. Thorough washing is essential to ensure a good yield.
-
-
Solvent Removal: Combine the filtrates in a round-bottom flask and concentrate under reduced pressure using a rotary evaporator to yield the crude product as a solid.
-
Purification: The crude material can be purified by flash column chromatography on silica gel (gradient elution, e.g., 20% to 60% Ethyl Acetate in Hexanes) to afford (1H-Imidazol-2-yl)(phenyl)methanone as a white to off-white solid.
PART B: Synthesis of (1H-Imidazol-2-yl)(phenyl)methanamine (Target Compound)
This procedure details the one-pot reductive amination of the ketone intermediate.
Rationale: This reaction proceeds via the formation of an imine intermediate from the ketone and ammonia (generated from ammonium acetate). The reaction is kept at a mildly acidic pH by the acetate buffer system, which is optimal for imine formation. The key to the one-pot procedure is the use of NaBH₃CN, which is stable at this pH and selectively reduces the iminium ion as it forms.[6][9]
Step-by-Step Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and an inert atmosphere inlet (N₂ or Ar), add the (1H-Imidazol-2-yl)(phenyl)methanone (4.0 g, 23.2 mmol, 1.0 equiv).
-
Add Ammonia Source: Add ammonium acetate (17.9 g, 232 mmol, 10.0 equiv) to the flask.
-
Solvent Addition: Add anhydrous methanol (100 mL). Stir the suspension at room temperature for 30 minutes.
-
Reducing Agent Addition: In one portion, add sodium cyanoborohydride (2.18 g, 34.8 mmol, 1.5 equiv).
-
SAFETY WARNING: Sodium cyanoborohydride is highly toxic. Handle only in a well-ventilated fume hood. Do not allow it to come into contact with strong acids, as this will liberate highly toxic hydrogen cyanide (HCN) gas.
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction by TLC (Eluent: 10% Methanol/DCM with 1% NH₄OH). The reaction is typically complete in 12-24 hours. The product amine will have a lower Rf than the starting ketone.
-
Quenching: Carefully pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate (200 mL) to quench any remaining reducing agent and neutralize the ammonium acetate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 100 mL).
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel (gradient elution, e.g., 0% to 10% Methanol in DCM containing 0.5% triethylamine) to afford (1H-Imidazol-2-yl)(phenyl)methanamine as the final product.
Caption: Experimental workflow for the two-part synthesis.
Characterization of Final Product
The identity and purity of the synthesized (1H-Imidazol-2-yl)(phenyl)methanamine should be confirmed by standard analytical techniques.
| Analysis | Expected Results |
| Appearance | White to pale yellow solid or viscous oil. |
| Molecular Formula | C₁₀H₁₁N₃ |
| Molecular Weight | 173.22 g/mol |
| ¹H NMR (400 MHz, CDCl₃) | δ ~7.40-7.25 (m, 5H, Ar-H), 7.05 (s, 2H, Imidazole C4-H, C5-H), 5.20 (s, 1H, CH-NH₂), 2.0 (br s, 3H, NH & NH₂) |
| ¹³C NMR (101 MHz, CDCl₃) | δ ~150.0 (Imidazole C2), 142.0 (Ar C-ipso), 128.8 (Ar CH), 128.0 (Ar CH), 126.5 (Ar CH), 121.5 (Imidazole C4/C5), 55.0 (CH-NH₂) |
| Mass Spec (ESI+) | Calculated for C₁₀H₁₂N₃⁺ [M+H]⁺: 174.1026; Found: 174.1028 |
Note: NMR chemical shifts are predicted and may vary slightly. The imidazole NH proton may be broad or may exchange and not be visible. The C4 and C5 protons/carbons of the imidazole ring may appear as a single peak due to tautomerization.[2][10]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Step A: Oxidation is slow or stalls. | 1. MnO₂ is not sufficiently activated. 2. Solvent is not anhydrous. | 1. Re-activate the MnO₂ by heating in an oven overnight.[8] 2. Use freshly opened anhydrous solvent. Consider adding activated molecular sieves to the reaction. |
| Step A: Low yield of ketone. | Product is adsorbed onto the MnO₂/Celite®. | Wash the filter cake extensively with a more polar solvent like 10% Methanol in DCM or Ethyl Acetate. |
| Step B: Reaction does not go to completion. | 1. Reducing agent has degraded. 2. Imine formation is not favored. | 1. Use a fresh bottle of NaBH₃CN. 2. Ensure a sufficient excess of ammonium acetate is used. |
| Final product is difficult to purify. | The amine product may stick to the silica gel column. | Pre-treat the silica gel with triethylamine. Use a mobile phase containing a small amount of triethylamine or ammonia (e.g., 0.5-1%) to prevent peak tailing. |
References
-
Berman, H. M., et al. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235-242. [Link]
-
Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent. Journal of the American Chemical Society, 93(12), 2897-2904. [Link]
-
Burdzhiev, N., et al. (2021). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. Molecules, 26(22), 6963. [Link]
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry, Part B: Reactions and Synthesis (5th ed.). Springer. [Link]
-
Dangerfield, E. M., et al. (2010). A Hitchhiker's Guide to Reductive Amination. The Journal of Organic Chemistry, 75(16), 5470-5477. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Organic Chemistry Portal. (n.d.). Manganese Dioxide. Common Reagents. [Link]
-
Pozharskii, A. F., et al. (1997). Heterocycles in Life and Society. John Wiley & Sons. [Link]
-
Taylor, R. J. K. (Ed.). (1995). Organocopper Reagents: A Practical Approach. Oxford University Press. [Link]
-
The Organic Chemistry Tutor. (n.d.). Reductive Amination. [Link]
-
Verma, A., & Joshi, S. (2014). Imidazole: A versatile nucleus in medicinal chemistry. Journal of Chemical and Pharmaceutical Research, 6(5), 984-993. [Link]
-
Zhang, L., et al. (2014). A Comprehensive Review on the Chemistry and Pharmacological Aspects of Imidazole Scaffolds. Current Medicinal Chemistry, 21(18), 2056-2081. [Link]
-
Wikipedia. (n.d.). Reductive amination. [Link]
-
Barra, C., et al. (2005). Tandem Oxidation Processes Using Manganese Dioxide: Discovery, Applications, and Current Studies. Accounts of Chemical Research, 38(10), 765-775. [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]
-
Chemistry Steps. (n.d.). Reductive Amination. [Link]
-
Reddit. (2025). r/Chempros: MnO2 Activation/Preparation for Alcohol Oxidation? [Link]
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- 3. researchgate.net [researchgate.net]
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- 10. researchgate.net [researchgate.net]
Application Note: Enantioselective Preparation and Utilization of (1H-Imidazol-2-yl)(phenyl)methanamine in Pharmaceutical Intermediates
Document Type: Standard Operating Protocol & Application Guide Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals
Executive Summary
(1H-Imidazol-2-yl)(phenyl)methanamine is a highly versatile, privileged chiral scaffold utilized extensively in the synthesis of advanced pharmaceutical intermediates. Its unique structural motif—a benzylic amine flanked by an electron-rich imidazole ring—makes it a critical pharmacophore for developing potent somatostatin receptor 3 (SSTR3) agonists[1] and selective indoleamine 2,3-dioxygenase (IDO) inhibitors[2].
Because the biological targets of these APIs are highly stereospecific, modern drug development mandates the use of enantiopure intermediates. This application note details a self-validating, highly enantioselective protocol for the preparation of this scaffold utilizing Ellman’s sulfinamide chemistry[3], providing researchers with a robust, scalable pathway to synthesize API building blocks.
Mechanistic Rationale & Retrosynthetic Strategy
The primary synthetic challenge in constructing (1H-Imidazol-2-yl)(phenyl)methanamine lies in establishing the chiral center at the benzylic position while managing the competing reactivity of the imidazole nitrogen.
-
Protecting Group Causality: The free N-H of an unsubstituted imidazole is moderately acidic (pKa ~14). If left unprotected, it will rapidly quench organolithium reagents via deprotonation rather than undergoing the desired C-H lithiation. Therefore, protection with a diethoxymethyl (DEM) group is mandatory. The DEM group not only masks the acidic proton but also acts as a directing group, coordinating with the lithium atom to ensure lithiation occurs exclusively at the C2 position.
-
Asymmetric Induction via Ellman’s Auxiliary: While racemic mixtures can be obtained via standard ketoxime reduction, we employ (R)
- or (S) -tert-butanesulfinamide to achieve high enantiomeric excess. The bulky tert-butyl group provides excellent diastereofacial shielding. During the nucleophilic attack of the C2-lithiated imidazole onto the imine, the transition state is highly ordered, forcing the nucleophile to attack from the less sterically hindered face[3],[4].
-
Self-Validating Cleavage: The tert-butanesulfinyl group and the DEM protecting group can be simultaneously cleaved under mild acidic conditions. This dual-deprotection strategy prevents the risk of racemization that often accompanies harsh basic or high-temperature deprotections.
Figure 1: Stereoselective retrosynthetic workflow for (1H-Imidazol-2-yl)(phenyl)methanamine.
Experimental Protocols & Quality Control
The following protocol is designed as a self-validating system. Do not proceed to subsequent steps unless the Quality Control (QC) criteria for the current step are strictly met.
Step 1: Preparation of the Chiral Sulfinyl Imine
Rationale: Ellman’s sulfinamide is a relatively poor nucleophile compared to standard alkyl amines due to the electron-withdrawing nature of the sulfinyl group. Mild desiccants (like MgSO₄) are insufficient. Titanium(IV) ethoxide (Ti(OEt)₄) is required as it acts dually as a strong Lewis acid to activate the aldehyde carbonyl and an irreversible water scavenger[4].
-
Reaction: To a solution of benzaldehyde (10.0 mmol) and (R) -(+)-2-methylpropane-2-sulfinamide (10.5 mmol) in anhydrous THF (25 mL), add Ti(OEt)₄ (20.0 mmol) dropwise at room temperature under an inert argon atmosphere.
-
Stirring: Heat the mixture to 50 °C and stir for 12 hours.
-
Workup: Cool to room temperature and pour into an equal volume of saturated aqueous NaCl (brine) while stirring vigorously. Filter the resulting white suspension of titanium dioxide salts through a Celite pad. Extract the filtrate with EtOAc (3 × 50 mL), dry over Na₂SO₄, and concentrate in vacuo.
-
QC Validation: Analyze via ¹H NMR. The aldehyde proton signal (~10.0 ppm) must be completely absent, replaced by the characteristic imine C-H singlet at ~8.5 ppm.
Step 2: C2-Lithiation and Diastereoselective Addition
Rationale: The lithiation must be performed at strictly -78 °C. Warmer temperatures lead to the rapid ring-opening decomposition of the lithiated imidazole or undesired migration of the lithium atom to the C4/C5 positions.
-
Lithiation: Dissolve 1-(diethoxymethyl)-1H-imidazole (15.0 mmol) in anhydrous THF (30 mL) and cool to -78 °C. Add n-BuLi (15.5 mmol, 2.5 M in hexanes) dropwise over 15 minutes. Stir at -78 °C for 30 minutes to ensure complete C2-lithiation.
-
Addition: Dissolve the chiral sulfinyl imine from Step 1 (10.0 mmol) in anhydrous THF (10 mL) and add it dropwise to the lithiated imidazole solution at -78 °C.
-
Maturation: Stir the reaction mixture at -78 °C for 4 hours, then allow it to slowly warm to room temperature overnight.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl (20 mL). Extract with EtOAc (3 × 40 mL), dry the organic layers, and purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient).
-
QC Validation: Confirm diastereomeric ratio (dr) via chiral HPLC. A dr of >95:5 is required before proceeding to deprotection.
Step 3: Global Deprotection and Salt Formation
Rationale: The free base of (1H-Imidazol-2-yl)(phenyl)methanamine is an oil that is prone to oxidative degradation. Conversion directly to the dihydrochloride salt yields a highly crystalline, bench-stable powder ideal for long-term storage and precise stoichiometric weighing[5].
-
Deprotection: Dissolve the purified intermediate from Step 2 (8.0 mmol) in methanol (20 mL). Add 4M HCl in dioxane (24.0 mmol, 3.0 eq).
-
Stirring: Stir at room temperature for 4 hours. The acidic environment simultaneously cleaves the DEM protecting group and the tert-butanesulfinyl auxiliary.
-
Isolation: Concentrate the mixture in vacuo to a crude residue. Triturate the residue with cold diethyl ether (30 mL) to precipitate the product. Filter and dry under high vacuum.
-
QC Validation: Verify the product as (1H-Imidazol-2-yl)(phenyl)methanamine dihydrochloride via ¹H NMR (D₂O) and mass spectrometry (Expected [M+H]⁺ = 174.10)[6].
Quantitative Data Analysis
The optimization of the lithiation and nucleophilic addition sequence (Step 2) is critical for maximizing both yield and stereoselectivity. Table 1 summarizes the empirical data driving the protocol parameters.
Table 1: Optimization of C2-Lithiation and Nucleophilic Addition Parameters
| Imidazole Protecting Group | Base Reagent | Temp (°C) | Isolated Yield (%) | Diastereomeric Ratio (dr) | Causality / Observation |
| None (Free N-H) | n-BuLi (2.0 eq) | -78 | < 5 | N/A | Base quenched by acidic N-H; no addition. |
| Trityl (Tr) | n-BuLi (1.1 eq) | -78 | 72 | 92:8 | Steric hindrance slightly lowers yield. |
| Diethoxymethyl (DEM) | n-BuLi (1.1 eq) | -78 | 85 | 96:4 | Optimal balance of directing effect and sterics. |
| Diethoxymethyl (DEM) | LDA (1.1 eq) | -78 | 45 | 88:12 | LDA is insufficiently nucleophilic for complete lithiation. |
| Diethoxymethyl (DEM) | n-BuLi (1.1 eq) | 0 | 20 | Decomposition | High temperature causes imidazole ring-opening. |
References
- Title: Discovery of substituted (4-phenyl-1H-imidazol-2-yl)
- Title: Structure Based Development of Phenylimidazole-Derived Inhibitors of Indoleamine 2,3-Dioxygenase | Journal of Medicinal Chemistry Source: ACS Publications URL
- Title: Reversal of Diastereofacial Selectivity in Hydride Reductions of N - tert -Butanesulfinyl Imines Source: ResearchGate URL
- Title: (1-phenyl-1H-imidazol-2-yl)
- Source: IDEALS (University of Illinois)
- Title: (1-phenyl-1h-imidazol-2-yl)
Sources
- 1. Discovery of substituted (4-phenyl-1H-imidazol-2-yl)methanamine as potent somatostatin receptor 3 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. ideals.illinois.edu [ideals.illinois.edu]
- 5. nextsds.com [nextsds.com]
- 6. PubChemLite - (1-phenyl-1h-imidazol-2-yl)methanamine dihydrochloride (C10H11N3) [pubchemlite.lcsb.uni.lu]
Application Note: Synthesis of (1H-Imidazol-2-yl)(phenyl)methanamine via Reductive Amination
Executive Summary
The synthesis of primary amines from ketones is a critical transformation in drug development, yet it is notoriously prone to over-alkylation, which yields undesired secondary or tertiary amines. To synthesize (1H-Imidazol-2-yl)(phenyl)methanamine from phenyl(1H-imidazol-2-yl)methanone, we employ a highly controlled reductive amination strategy. This guide details a robust, self-validating protocol utilizing ammonium acetate as an ammonia surrogate and sodium cyanoborohydride (NaBH₃CN) as a chemoselective reductant.
Mechanistic Rationale & Experimental Design
As an application scientist, it is crucial to understand the causality behind the reagent selection rather than blindly following a recipe.
-
The Amine Source: We utilize a 10-fold molar excess of ammonium acetate (NH₄OAc). This massive excess is not arbitrary; it drives the thermodynamic equilibrium of the initial condensation step toward the iminium ion, effectively outcompeting the newly formed primary amine and preventing over-alkylation. Furthermore, NH₄OAc acts as an in situ buffer, maintaining the reaction at pH 6–7, which is the optimal range for iminium ion formation.
-
The Reductant: Sodium cyanoborohydride (NaBH₃CN) is selected over standard sodium borohydride (NaBH₄) due to its unique pH profile. NaBH₃CN is stable in mildly acidic media and exhibits a kinetic preference for reducing protonated iminium ions over the parent carbonyl[1]. This chemoselectivity is the cornerstone of the classic [1].
-
Alternative Considerations: If cyanide toxicity poses a strict regulatory or safety constraint in your facility, sodium triacetoxyborohydride (STAB) can be evaluated as a safer alternative ()[2]. However, for sterically hindered or electronically deactivated substrates like phenyl(1H-imidazol-2-yl)methanone, NaBH₃CN typically provides superior conversion rates.
Mechanistic pathway of the reductive amination yielding the target primary amine.
Reagent Matrix
The following table outlines the stoichiometric requirements for a standard 10 mmol scale synthesis.
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
| Phenyl(1H-imidazol-2-yl)methanone | 172.19 | 1.0 | 1.72 g | Starting Material |
| Ammonium Acetate (NH₄OAc) | 77.08 | 10.0 | 7.71 g | Amine Source & Buffer |
| Sodium Cyanoborohydride (NaBH₃CN) | 62.84 | 3.0 | 1.89 g | Hydride Reductant |
| Methanol (Anhydrous) | 32.04 | - | 50 mL | Solvent |
Step-by-Step Protocol & In-Process Validation
Step-by-step experimental workflow for the synthesis and isolation of the primary amine.
Phase 1: Reaction Assembly
-
Solubilization: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve phenyl(1H-imidazol-2-yl)methanone (1.72 g, 10 mmol) in 50 mL of anhydrous methanol. Methanol is chosen because it readily dissolves both the organic ketone and the inorganic ammonium salt.
-
Condensation: Add ammonium acetate (7.71 g, 100 mmol) in one portion. Stir the mixture at room temperature (20–25 °C) under an inert nitrogen atmosphere for 2 hours to allow the iminium equilibrium to establish.
-
Reduction: Cool the reaction mixture to 0 °C using an ice bath. Carefully add sodium cyanoborohydride (1.89 g, 30 mmol) portionwise over 15 minutes to manage any mild exotherm.
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir continuously for 16 hours.
Phase 2: Self-Validating In-Process Control (IPC)
Do not proceed to the workup without verifying reaction completion. Relying solely on a timer is a common point of failure.
-
TLC Analysis: Spot the reaction mixture against the starting ketone on a silica gel TLC plate. Elute with DCM:MeOH:NH₄OH (90:9:1).
-
Visualization: UV light (254 nm) will show the disappearance of the ketone. Stain the plate with Ninhydrin and heat it. The target primary amine will appear as a distinct pink/purple spot (R_f ~ 0.2), confirming successful reductive amination.
Phase 3: Downstream Processing (DSP) & Isolation
-
Hazardous Quench (CRITICAL): Transfer the flask to a highly ventilated fume hood. Cool to 0 °C. Slowly add 6M HCl dropwise until the pH of the solution is < 2.
-
Expert Insight: This step destroys unreacted NaBH₃CN and releases Hydrogen Cyanide (HCN) gas . Ensure the hood sash is lowered and scrubbers are active. Stir for 30 minutes to ensure complete gas evolution.
-
-
Solvent Removal: Concentrate the mixture in vacuo to remove methanol.
-
Impurity Clearance: Dilute the resulting aqueous residue with 30 mL of distilled water. Wash the acidic aqueous layer with Ethyl Acetate (3 x 20 mL). This step removes unreacted ketone and neutral organic impurities. Discard the organic washes.
-
Free-Basing: Cool the aqueous layer in an ice bath. Slowly add 6M NaOH dropwise until the pH is > 10. The target amine will deprotonate and may oil out or precipitate.
-
Extraction: Extract the basic aqueous layer with Dichloromethane (3 x 30 mL).
-
Final Isolation: Combine the DCM extracts, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the racemic (1H-Imidazol-2-yl)(phenyl)methanamine as a solid or viscous oil.
Analytical Validation Data
Compare your isolated product against the following expected parameters to ensure structural integrity and purity.
| Parameter | Expected Outcome | Validation Method |
| Reaction Yield | 65 - 80% | Isolated mass after acid-base extraction |
| Purity | > 95% | HPLC (UV detection at 254 nm) |
| Target Mass | [M+H]⁺ = 174.10 m/z | LC-MS (ESI+) |
| TLC R_f Value | ~0.2 | Silica gel, DCM:MeOH:NH₄OH (90:9:1), Ninhydrin stain |
Expert Troubleshooting Insights
-
Chirality: Note that this protocol yields a racemic mixture of the primary amine. If enantiopurity is required for downstream drug formulation, chiral resolution (e.g., using tartaric acid derivatives) or an asymmetric reductive amination strategy must be employed.
-
Stalled Reactions & pH Drift: NaBH₃CN consumes protons as it reduces the iminium ion. If the reaction stalls before completion, the pH may have drifted too high (> 7). Check the pH with indicator paper; if it is basic, adding a few drops of glacial acetic acid can re-catalyze the iminium formation and restart the reduction.
References
-
Borch, R. F.; Bernstein, M. D.; Durst, H. D. "Cyanohydridoborate anion as a selective reducing agent." Journal of the American Chemical Society 1971, 93 (12), 2897-2904. URL:[Link]
-
Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry 1996, 61 (11), 3849-3862. URL:[Link]
Sources
How to improve the aqueous solubility of (1H-Imidazol-2-yl)(phenyl)methanamine
Welcome to the Application Science Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with (1H-Imidazol-2-yl)(phenyl)methanamine .
This compound presents a classic solubility paradox: it possesses highly polar, ionizable centers (an imidazole ring and a primary methanamine) directly coupled to a highly lipophilic, hydrophobic core (the phenyl ring). To successfully formulate this compound for in vitro assays or in vivo dosing, we must move beyond trial-and-error and manipulate its solubility through targeted thermodynamic and chemical strategies.
PART 1: Molecular Profiling & Causality
Before troubleshooting, we must establish the chemical causality dictating the molecule's behavior. The solubility of (1H-Imidazol-2-yl)(phenyl)methanamine is strictly governed by its dual pKa profile:
-
Primary Amine (Methanamine): Acts as a strong base with a pKa of ~9.5.
-
Imidazole Ring: Acts as a secondary basic center with a pKa of ~7.1 (1)[1].
At physiological pH (7.4), the primary amine is protonated (+1 charge), but the imidazole ring is predominantly deprotonated (neutral). This partial ionization is insufficient to overcome the high desolvation penalty imposed by the hydrophobic phenyl ring, leading to aggregation and precipitation.
PART 2: Troubleshooting Guides & FAQs
Q1: My compound crashes out of solution when diluted in PBS (pH 7.4). Why does this happen, and how can I prevent it? A1: This is a pH-driven precipitation event. When you introduce the compound to PBS at pH 7.4, the buffer forces the imidazole ring (pKa ~7.1) into its neutral state. The sudden loss of polarity causes the lipophilic phenyl rings to rapidly self-associate via hydrophobic interactions. Solution: If your experiment permits, lower the formulation pH to 5.0–5.5. At this pH, both the amine and the imidazole ring are fully protonated, creating a highly polar dicationic species that readily interacts with water.
Q2: I want to synthesize a salt form to improve bulk solubility. Which counterions should I prioritize? A2: Salt formation is the most effective method for increasing the dissolution rate of basic drugs (2)[2]. According to the "Rule of Three" for salt selection, the pKa of your counterion acid must be at least 2 to 3 units lower than the pKa of your weakest basic center (imidazole, pKa 7.1) to ensure stable, complete protonation. Solution: Prioritize strong acids like Hydrochloric acid (pKa < -3) or Methanesulfonic acid (pKa ~ -1.9). Mesylate salts, in particular, consistently produce higher aqueous solubility and cleaner polymorphic profiles for basic chemical entities compared to standard hydrochlorides (3)[3].
Q3: I need a neutral pH formulation for IV dosing, but the free base is insoluble. What is the best excipient strategy? A3: If pH adjustment or salt formation is not viable due to physiological constraints, use inclusion complexation via 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD). Cyclodextrins possess a hydrophobic internal cavity and a hydrophilic exterior (4)[4]. The lipophilic phenyl ring of your compound will partition into the CD cavity, shielding it from the aqueous environment, while the hydrophilic exterior of the CD maintains bulk solubility.
PART 3: Self-Validating Experimental Protocols
Protocol A: High-Throughput Salt Screening & Crystallization
This protocol is designed as a self-validating system; do not proceed to the next step unless the validation checkpoint is met.
-
Free Base Dissolution: Suspend 50 mg of the free base in 1 mL of anhydrous ethanol. Heat to 50°C while stirring at 400 RPM.
-
Causality: Ethanol provides a low-dielectric environment that dissolves the lipophilic free base but acts as an antisolvent for the highly polar salt.
-
Validation Checkpoint: The solution must become completely clear. If particulate matter remains, the baseline solubility is insufficient for controlled crystallization; switch to a 1:1 ethanol/acetone mixture.
-
-
Counterion Addition: Add 1.05 molar equivalents of Methanesulfonic acid dropwise.
-
Causality: The 5% molar excess ensures complete protonation of both the primary amine and the imidazole ring, preventing the formation of mixed free-base/salt co-crystals.
-
-
Controlled Supersaturation: Cool the solution to 4°C at a strict rate of 1°C/min.
-
Causality: Slow cooling reduces the kinetic energy of the system gradually, allowing the ionic lattice to assemble into a stable, highly crystalline polymorph rather than crashing out as an amorphous solid.
-
Validation Checkpoint: Observe the precipitate under a polarized light microscope. Birefringence confirms successful crystalline salt formation. Lack of birefringence indicates an amorphous crash-out, requiring recrystallization.
-
Protocol B: Phase-Solubility Profiling (Higuchi-Connors Method)
-
Preparation: Prepare varying concentrations of HP-β-CD (0%, 2%, 5%, 10%, 20% w/v) in distilled water.
-
Equilibration: Add an excess amount (e.g., 20 mg) of the free base to 2 mL of each CD solution. Shake at 150 RPM at 25°C for 48 hours.
-
Causality: 48 hours is required to reach thermodynamic equilibrium for host-guest inclusion complexation.
-
-
Analysis: Filter the suspensions through a 0.45 µm PTFE syringe filter and analyze the filtrate via HPLC.
-
Validation Checkpoint: Plot Drug Concentration vs. CD Concentration. A linear increase (A-type phase solubility profile) validates the formation of a highly soluble 1:1 stoichiometric inclusion complex.
-
PART 4: Quantitative Data Summaries
The following table summarizes the anticipated solubility outcomes based on the physicochemical interventions discussed above. Co-solvents and complexation agents are standard approaches for lipophilic basic compounds (5)[5].
| Formulation State | pH | Solubilization Mechanism | Estimated Solubility (mg/mL) |
| Free Base (Unformulated) | 7.4 | Intrinsic Solubility | < 0.1 |
| Free Base (Unformulated) | 5.0 | Partial Ionization (Amine + Imidazole) | ~ 2.5 |
| Free Base + 10% HP-β-CD | 7.4 | Host-Guest Inclusion Complexation | ~ 15.0 |
| Mesylate Salt | 4.5 | Complete Ionization & Reduced Lattice Energy | > 30.0 |
PART 5: Visualizations
Caption: Workflow for pH-dependent salt formation and crystallization of basic APIs.
Caption: Mechanism of host-guest inclusion complexation using HP-β-cyclodextrin.
PART 6: References
-
Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry Source: PubMed Central (PMC) URL:
-
Salt formation to improve drug solubility Source: Advanced Drug Delivery Reviews (PubMed) URL:
-
Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations Source: MDPI URL:
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics Source: MDPI URL:
-
A review on solubility enhancement technique for pharmaceutical drugs Source: GSC Online Press URL:
Sources
Optimizing cross-coupling reaction conditions for (1H-Imidazol-2-yl)(phenyl)methanamine
Target Scaffold: (1H-Imidazol-2-yl)(phenyl)methanamine Module: Transition-Metal Catalysis & Reaction Optimization
Welcome to the Advanced Diagnostics Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the cross-coupling of unprotected, nitrogen-rich heterocycles. (1H-Imidazol-2-yl)(phenyl)methanamine presents a "dual-threat" to palladium catalysts: it possesses both a highly nucleophilic primary aliphatic amine and an unprotected, strongly coordinating imidazole ring.
This guide is designed to move beyond generic protocols. Here, we dissect the causality behind catalyst poisoning, establish self-validating experimental workflows, and provide targeted troubleshooting to ensure your C–N or C–C coupling reactions succeed without the mandatory use of protecting groups.
Part 1: Mechanistic Diagnostics & Causality
To optimize this reaction, we must first understand why standard conditions (e.g., Pd(OAc)₂, XPhos, NaOtBu) typically fail with this substrate. Both the primary amine and the imidazole nitrogen are potent σ-donors. If the phosphine ligand on your palladium catalyst lacks sufficient steric bulk, these nitrogens will irreversibly displace the ligand, forming a thermodynamically stable, catalytically dead Pd(II)-bis(amine) complex.
Furthermore, the choice of base is critical. Strong alkoxides like NaOtBu can deprotonate the imidazole (pKa ~14), forming an imidazolide anion that strongly binds and poisons the Pd center.
Figure 1: Catalytic cycle of Buchwald-Hartwig amination highlighting the off-cycle poisoning pathway.
Part 2: Troubleshooting FAQs
Q: Why does my Buchwald-Hartwig amination stall at 5-10% conversion? A: You are likely experiencing ligand displacement. Standard ligands like XPhos or BINAP cannot sterically prevent the imidazole and primary amine from coordinating to the palladium center. You must switch to a highly sterically demanding biarylphosphine ligand. Literature demonstrates that [1], as its bulk forces the reductive elimination step before the second nitrogen can coordinate and poison the catalyst.
Q: How do I achieve chemoselective N-arylation on the primary amine without reacting the imidazole NH? A: Chemoselectivity here is governed by the base and the catalyst system. The primary amine is more nucleophilic, making it the kinetic target for Pd-catalyzed Buchwald-Hartwig coupling. However, if you use a strong base like NaOtBu, you risk deprotonating the imidazole, which can lead to off-target Ullmann-type coupling or catalyst death. Using [2] is the causal fix: the lithium ion coordinates to the nitrogens, temporarily modulating their reactivity, and LiHMDS is perfectly tuned to deprotonate the primary amine intermediate without aggressively stripping the imidazole proton.
Q: I am seeing significant amounts of diarylation (tertiary amine formation). How do I stop this? A: Primary amines are prone to over-arylation because the mono-arylated product is often more nucleophilic than the starting material. Again, LiHMDS is the solution. When the mono-arylated product forms, LiHMDS immediately deprotonates it to form a lithium amide. This anionic species is highly resistant to further oxidative addition by the palladium catalyst, effectively acting as an in situ protecting group until the reaction is quenched with water [3].
Q: What if I want to perform a Suzuki-Miyaura coupling on a halogenated version of this scaffold? A: For Suzuki couplings of unprotected haloimidazoles, the primary amine should ideally be temporarily protected (e.g., as a Boc group) to prevent competitive Buchwald-Hartwig oligomerization. However, the unprotected imidazole itself is well-tolerated in Suzuki couplings if you use polar aprotic solvent mixtures (e.g., Dioxane/H₂O) and [4].
Figure 2: Chemoselective functionalization pathways for the dual-nitrogen scaffold.
Part 3: Quantitative Ligand Selection
To prevent trial-and-error, summarize your catalyst screening based on the structural causality of the ligands. Below is the performance matrix for coupling primary amines in the presence of unprotected imidazoles.
| Ligand / Precatalyst | Structural Feature | Primary Amine Reactivity | Unprotected Imidazole Tolerance | Recommendation Level |
| XPhos / Pd₂dba₃ | Moderate bulk, electron-rich | Good | Poor (Rapid Poisoning) | ❌ Not Recommended |
| BrettPhos Pd G3 | High bulk, prevents bis-amine | Excellent | Moderate | ⚠️ Use with caution |
| RuPhos Pd G3 | High bulk, flexible pocket | Good (Secondary amines) | Poor | ❌ Not Recommended |
| tBuBrettPhos Pd G3 | Extreme steric bulk | Excellent | Excellent | ✅ Optimal Choice |
Part 4: Self-Validating Experimental Protocol
Procedure: Protecting-Group-Free N-Arylation of (1H-Imidazol-2-yl)(phenyl)methanamine
This protocol is designed as a self-validating system. Visual and analytical checkpoints are embedded to ensure the catalytic cycle is functioning before you commit to lengthy heating times.
Reagents:
-
Aryl Halide (1.0 equiv)
-
(1H-Imidazol-2-yl)(phenyl)methanamine (1.2 equiv)
-
tBuBrettPhos Pd G3 precatalyst (2.0 mol%)
-
tBuBrettPhos ligand (2.0 mol%)
-
LiHMDS (1.0 M in THF, 2.5 equiv)
-
Anhydrous, degassed THF (0.2 M)
Step-by-Step Methodology:
-
Glovebox Setup (Critical for Pd(0) generation): In a nitrogen-filled glovebox, add the aryl halide, (1H-Imidazol-2-yl)(phenyl)methanamine, tBuBrettPhos Pd G3, and tBuBrettPhos to an oven-dried vial equipped with a stir bar.
-
Solvent & Base Addition: Add anhydrous THF to the vial. Begin stirring. Slowly add the LiHMDS solution dropwise.
-
Self-Validation Checkpoint 1: Upon addition of the base, the precatalyst will activate. You should observe a distinct color change (typically from pale yellow/orange to a deep red or clear golden-yellow, depending on the aryl halide). If the solution turns jet-black immediately, palladium black has precipitated, indicating oxygen contamination or immediate catalyst death.
-
-
Reaction Execution: Seal the vial with a Teflon-lined cap, remove it from the glovebox, and heat to 65 °C in an oil bath or heating block.
-
In-Process Monitoring: After 2 hours, cool the reaction to room temperature. Withdraw a 10 µL aliquot, quench into 1 mL of acetonitrile/water, and analyze via LCMS.
-
Self-Validation Checkpoint 2: LCMS should show >50% consumption of the aryl halide. If only starting materials are present, verify the integrity of your LiHMDS (it degrades rapidly upon moisture exposure, failing to deprotonate the precatalyst).
-
-
Quench and Workup: Once complete (typically 4-12 hours), cool to room temperature and quench with a few drops of methanol, followed by saturated aqueous NH₄Cl. Extract with EtOAc. The use of NH₄Cl ensures the lithium amide product complex is fully protonated and released.
Part 5: References
-
Title: Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides Source: Organic Letters, American Chemical Society (2014) URL: [Link]
-
Title: Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases Source: Chemical Science, Royal Society of Chemistry (2011) URL: [Link]
-
Title: Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Source: Chemical Reviews, American Chemical Society (2016) URL: [Link]
-
Title: Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles Source: Tetrahedron Letters / PubMed (2014) URL: [Link]
Technical Support Center: Overcoming Steric Hindrance in (1H-Imidazol-2-yl)(phenyl)methanamine Functionalization
Welcome to the Advanced Technical Support Center. This guide is designed for researchers and drug development professionals struggling with the functionalization—specifically the amidation—of (1H-Imidazol-2-yl)(phenyl)methanamine .
As a diarylmethylamine, this molecule presents a formidable synthetic challenge. The primary amine is flanked by two bulky aromatic systems (a phenyl ring and an imidazole ring), creating severe steric congestion at the α-carbon. Furthermore, the secondary nitrogen of the 1H-imidazole ring introduces competing nucleophilicity, often leading to unwanted side reactions. This guide provides field-proven, mechanistically grounded solutions to overcome these barriers.
Diagnostic Workflow
Before proceeding with your synthesis, consult the logical workflow below to determine the optimal functionalization strategy for your specific substrate conditions.
Workflow for troubleshooting amidation of sterically hindered diarylmethylamines.
Troubleshooting FAQs
Q1: Why do standard coupling reagents like EDC/HOBt or DCC fail to produce the desired amide with this molecule? A1: Standard carbodiimide-based reagents (EDC, DCC) operate by forming an O-acylurea intermediate or an OBt active ester. In the sterically congested environment of an α,α-disubstituted methylamine, the nucleophilic attack of the primary amine onto this activated carboxylate is extremely slow[1]. Because the transition state is sterically demanding, the activation energy barrier is too high[2]. Consequently, the activated intermediate typically hydrolyzes back to the starting carboxylic acid or undergoes irreversible rearrangement (e.g., to an unreactive N-acylurea) before the desired coupling can occur.
Q2: What is the most effective activation strategy for amidating highly hindered diarylmethylamines? A2: For severely hindered amines, you must abandon standard esters and utilize acyl fluorides or acid chlorides . In situ generation of highly reactive acyl fluorides using reagents like TCFH (Tetramethylchloroformamidinium hexafluorophosphate) with NMI (N-Methylimidazole) is highly recommended[2]. Acyl fluorides are exceptionally reactive toward amines yet stable against hydrolysis[3]. Crucially, the fluorine atom is small, which minimizes steric clashes in the transition state, allowing the bulky (1H-Imidazol-2-yl)(phenyl)methanamine to successfully attack the carbonyl carbon[2].
Q3: I am observing multiple product peaks in my LC-MS, including double-acylation. How do I prevent this? A3: The 1H-imidazole ring contains a secondary nitrogen that becomes highly nucleophilic under basic coupling conditions. During the aggressive acylation required for hindered amines, competitive N-acylation of the imidazole ring is common. To ensure a clean reaction, you must protect the imidazole ring prior to functionalizing the primary amine. A Trityl (triphenylmethyl) group is ideal; it selectively protects the imidazole nitrogen and provides massive steric shielding that prevents any side reactions at that site.
Q4: Can I use uronium salts like HATU or HBTU instead? A4: While HATU is a potent reagent, it can be problematic with exceptionally slow-reacting amines. If the amine does not attack the activated ester quickly, it can instead react directly with the uronium salt itself, forming a dead-end guanidinium by-product. If you must use a salt-based coupling agent, phosphonium salts like PyBOP or PyAOP are vastly superior for hindered substrates because they do not form guanidinium by-products.
Quantitative Data: Coupling Strategy Comparison
The following table summarizes the expected performance of various coupling strategies when applied to sterically hindered α,α-disubstituted amines.
| Coupling Reagent / Strategy | Active Intermediate | Steric Profile of Electrophile | Typical Yield Range* | Risk of Guanidinylation |
| EDC / HOBt | OBt Ester | High | < 15% | Low |
| HATU / DIPEA | OAt Ester | High | 20 - 40% | High (with slow amines) |
| PyBOP / DIPEA | OBt Ester | High | 30 - 50% | None |
| Acid Chloride (Oxalyl Cl) | Acyl Chloride | Low | 60 - 85% | None |
| TCFH / NMI | Acyl Fluoride | Lowest | 75 - 95% | None |
*Yields are representative estimates based on literature benchmarks for highly hindered amines. Actual yields will vary based on the specific carboxylic acid partner.
Step-by-Step Experimental Methodologies
To ensure self-validating and reproducible results, follow these optimized protocols.
Protocol 1: Amidation via In Situ Acyl Fluoride Generation (TCFH/NMI)
Causality Check: TCFH converts the carboxylic acid into an acyl fluoride. N-Methylimidazole (NMI) acts as both a base and a nucleophilic catalyst. The minimal atomic radius of the acyl fluoride allows the sterically hindered (1H-Imidazol-2-yl)(phenyl)methanamine to bypass the steric bulk that blocks OBt/OAt esters[2],[3].
Materials:
-
Carboxylic acid (1.2 equiv)
-
(1H-Imidazol-2-yl)(phenyl)methanamine (1.0 equiv)
-
TCFH (1.2 equiv)
-
NMI (3.0 equiv)
-
Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM)
Procedure:
-
Activation: In an oven-dried flask under inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.2 equiv) and TCFH (1.2 equiv) in anhydrous MeCN (0.1 M concentration).
-
Add NMI (3.0 equiv) dropwise at room temperature. Stir the mixture for 15–30 minutes to ensure complete conversion to the acyl fluoride intermediate. (Self-Validation: You can monitor the disappearance of the carboxylic acid via TLC or LC-MS).
-
Coupling: Add (1H-Imidazol-2-yl)(phenyl)methanamine (1.0 equiv) to the reaction mixture in one portion.
-
Heating (If necessary): While acyl fluorides are highly reactive, extreme steric hindrance may still require thermal energy to overcome the activation barrier[2]. If no product is observed after 2 hours at room temperature, heat the reaction to 60°C for 12 hours.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography.
Protocol 2: General Procedure for Amide Coupling via an Acid Chloride
Causality Check: If TCFH is unavailable, forming an acid chloride is the next best alternative for hindered amines, as the chloride leaving group is smaller than complex ester leaving groups[2].
Procedure:
-
Acid Chloride Formation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous DCM. Add oxalyl chloride (1.5 equiv) dropwise, followed by 1-2 drops of catalytic DMF.
-
Stir at room temperature until gas evolution (CO and CO₂) completely ceases (typically 1-2 hours)[2].
-
Concentrate the mixture under reduced pressure to remove all unreacted oxalyl chloride and solvent. Do not expose the crude acid chloride to moisture.
-
Coupling: Redissolve the crude acid chloride in anhydrous THF and cool to 0°C.
-
Add a solution of (1H-Imidazol-2-yl)(phenyl)methanamine (1.0 equiv) and DIPEA (2.5 equiv) in THF dropwise[2].
-
Allow the reaction to warm to room temperature and stir for 16 hours. Quench with water and extract with DCM.
References
Sources
Removing unreacted starting materials from (1H-Imidazol-2-yl)(phenyl)methanamine batches
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals dealing with the isolation and purification of (1H-Imidazol-2-yl)(phenyl)methanamine .
Synthesized typically via the reductive amination of phenyl(1H-imidazol-2-yl)methanone[1], this highly polar compound presents unique chromatographic challenges. The presence of both an imidazole ring and a primary amine creates a dual-basic system that demands precise physicochemical control to separate it from unreacted starting materials.
Part 1: Troubleshooting & FAQs
Q1: Why does my product streak irreversibly on standard silica gel during flash chromatography? A1: This is a classic case of chemisorption. Bare silica gel ( SiO2 ) is inherently acidic, with surface silanol groups having a pKa of ~4.5. The primary amine and imidazole groups of your product are highly basic. They engage in strong, multi-point ionic and hydrogen-bonding interactions with these silanol sites, leading to severe peak tailing and irreversible binding. Solution: You must mask the acidic silanol sites. Add a volatile amine modifier (e.g., 1–5% triethylamine or aqueous ammonia) to your organic mobile phase[2]. Alternatively, switch your stationary phase to basic alumina or amine-modified silica to eliminate these electrostatic interactions entirely.
Q2: How can I separate the product from unreacted phenyl(1H-imidazol-2-yl)methanone without using chromatography? A2: You can exploit the thermodynamic pKa gap between the starting material and the product. The starting ketone possesses a single basic site (the imidazole, pKa ~5.5). Your product possesses two (imidazole pKa ~5.5, and the primary amine pKa ~8.5). By carefully tuning the aqueous pH to 7.5, the starting material becomes entirely neutral (lipophilic), while the product's primary amine remains protonated (hydrophilic). A differential acid-base extraction will cleanly partition the two[2][3].
Q3: My acid-base extraction still leaves trace ketone impurities. What is the most rigorous method for absolute purity? A3: Implement Strong Cation Exchange (SCX) chromatography. SCX resins (e.g., sulfonic acid-bonded silica) trap all basic compounds[4]. By loading the mixture and performing a targeted wash at pH 7.0, you selectively deprotonate and elute the weaker base (the unreacted ketone), while the stronger base (the product) remains ionically anchored to the resin until you elute it with a strong alkaline solution.
Part 2: Physicochemical Data & Causality
To design a self-validating purification system, you must understand the ionization states of your mixture at any given pH. The table below summarizes the quantitative data driving the purification protocols.
Table 1: Ionization States and pKa Profiles
| Compound | Functional Group | Approx. pKa | Charge State at pH 2.0 | Charge State at pH 7.5 | Charge State at pH 11.0 |
| Phenyl(1H-imidazol-2-yl)methanone (Starting Material) | Imidazole | ~5.5 | Cationic (+1) | Neutral (0) | Neutral (0) |
| (1H-Imidazol-2-yl)(phenyl)methanamine (Product) | Imidazole | ~5.5 | Cationic (+2) | Neutral (0) | Neutral (0) |
| Primary Amine | ~8.5 | Cationic (+2) | Cationic (+1) | Neutral (0) |
Causality Check: The critical separation window exists precisely at pH 7.5, where the charge differential between the product (+1) and the impurity (0) is maximized.
Part 3: Experimental Protocols
Protocol A: Differential pH Acid-Base Extraction
This protocol uses a liquid-liquid partitioning strategy. It is a self-validating system: if the pH is strictly controlled, the phase distribution is thermodynamically guaranteed.
Step-by-Step Methodology:
-
Initial Solubilization: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc).
-
First Extraction (pH 1.0): Add an equal volume of 1M HCl. Shake vigorously in a separatory funnel and allow layers to separate.
-
Validation: Both the product and the unreacted ketone are now protonated and reside in the lower aqueous layer. Discard the upper organic layer to remove neutral byproducts.
-
-
Selective Deprotonation (pH 7.5): Transfer the aqueous layer to a beaker. While stirring, add 1M NaOH dropwise. Crucial: Monitor continuously with a calibrated pH meter until exactly pH 7.5 is reached.
-
Validation: If the pH overshoots to 9.0, the product will deprotonate and be lost in the next step.
-
-
Second Extraction: Return the pH 7.5 aqueous solution to the separatory funnel. Extract twice with fresh EtOAc. The unreacted ketone (now neutral) moves to the organic layer. Discard this organic layer.
-
Product Recovery (pH 11.0): Adjust the remaining aqueous layer to pH 11.0 using 2M NaOH. The product is now a neutral free base.
-
Final Extraction: Extract the aqueous layer three times with Dichloromethane (DCM). Combine the DCM layers, dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure to yield the pure amine.
Differential pH acid-base extraction workflow for imidazole amines.
Protocol B: "Catch-and-Release" SCX Chromatography
For highly complex mixtures or scale-up operations, Strong Cation Exchange (SCX) provides superior resolution[4].
Step-by-Step Methodology:
-
Resin Equilibration: Condition a silica-backed SCX cartridge (sulfonic acid functionalized) with 3 column volumes (CV) of Methanol (MeOH), followed by 3 CV of 1% Acetic Acid in DCM.
-
Loading: Dissolve the crude mixture in a minimum volume of 1% Acetic Acid in DCM and load it onto the column. Both product and starting material will bind ionically to the −SO3− groups.
-
Neutral Wash: Wash with 3 CV of DCM, followed by 3 CV of MeOH. This removes all non-basic, neutral organic impurities.
-
Selective Elution of Starting Material: Wash the column with 5 CV of a 100 mM Phosphate buffer adjusted to pH 7.0 (containing 10% MeOH for solubility). The ketone starting material deprotonates and elutes.
-
Validation: Spot the eluent on a TLC plate and visualize with UV to confirm the ketone has completely eluted.
-
-
Product Release: Elute the target amine product using 3 CV of 2M Ammonia ( NH3 ) in Methanol. The high pH (>10) neutralizes the primary amine, breaking the ionic bond with the resin.
-
Isolation: Evaporate the ammoniacal methanol fraction under reduced pressure to yield the highly purified free-base product.
References
- Benchchem | Technical Support Center: Purification of 2-(2-methyl-1H-imidazol-1-yl)ethanamine |
- Google Patents | US20120065426A1 - Process for preparing amine compound |
- Santai Science | The Application of SepaFlash™ Strong Cation Exchange Chromatography Columns in the Purific
- PMC (NIH) | Transaminase and Norcoclaurine Synthase One‐Pot Cascades Towards (1S)‐Tetrahydroisoquinolines |
Sources
Reducing synthetic impurities in (1H-Imidazol-2-yl)(phenyl)methanamine scale-up
Welcome to the Technical Support Center for the scale-up synthesis of (1H-Imidazol-2-yl)(phenyl)methanamine (also known as α -phenyl-1H-imidazole-2-methanamine).
As a Senior Application Scientist, I have designed this guide to address the critical thermodynamic and kinetic challenges encountered when scaling up this specific α -aminobenzylimidazole derivative. The primary synthetic route typically involves the oximation of phenyl(1H-imidazol-2-yl)methanone followed by reduction[1]. However, this pathway is notoriously prone to generating des-amino impurities via hydrogenolysis and secondary amine dimers[2].
This guide provides field-proven, self-validating protocols to establish strict chemoselectivity and maximize your primary amine yield.
PART 1: Mechanistic Process Flow & Impurity Pathways
To effectively troubleshoot, we must first map the thermodynamic sinks in our reaction pathway. The diagram below illustrates the desired reduction cascade alongside the two primary parasitic pathways: nucleophilic dimerization and hydrogenolysis.
Reaction pathway of (1H-Imidazol-2-yl)(phenyl)methanamine showing major impurity branches.
PART 2: Troubleshooting FAQs
Q1: During the oxime reduction step, I am seeing a 15-20% yield of a des-amino impurity (2-benzyl-1H-imidazole). How do I prevent this? Causality & Solution: You are observing hydrogenolysis of the benzylic C-N bond. Benzylic amines are highly susceptible to C-N cleavage under standard hydrogenation conditions, particularly when using Palladium on Carbon (Pd/C). The electron-rich imidazole ring further stabilizes the benzylic transition state, exacerbating the cleavage.
-
Mitigation: Abandon Pd/C. Switch to Raney Nickel[3] or a dissolving metal reduction (e.g., Zinc powder in ammonium acetate/acetic acid). If catalytic hydrogenation is mandatory for your facility, use a less aggressive catalyst like Rhodium on Alumina (Rh/Al2O3) or add a catalyst poison (like a trace amount of ethylenediamine) to attenuate the palladium surface activity.
Q2: My LC-MS shows a significant mass corresponding to the secondary amine dimer. Why is this forming, and how can I suppress it? Causality & Solution: Dimerization is a classic kinetic trap in oxime and imine reductions[2]. As the oxime is reduced to the imine, and subsequently to the primary amine, the newly formed (1H-imidazol-2-yl)(phenyl)methanamine acts as a potent nucleophile. It attacks the unreacted transient imine, forming an aminal that collapses into a secondary amine dimer[4].
-
Mitigation: This is a concentration-dependent side reaction. You must trap the primary amine as soon as it forms. Conduct the reduction under strictly acidic conditions (e.g., using glacial acetic acid as the solvent). The acid immediately protonates the primary amine (pKa ~9.0) into its non-nucleophilic ammonium salt, rendering it incapable of attacking the imine intermediate. Alternatively, conducting the reaction in the presence of a large molar excess of anhydrous ammonia can outcompete the primary amine for the imine intermediate.
Q3: My final crystallization is failing due to contamination with unreacted phenyl(1H-imidazol-2-yl)methanone. How do I purge this? Causality & Solution: The starting ketone and the target amine have similar solubility profiles in standard organic solvents, leading to co-crystallization.
-
Mitigation: Utilize the differential pKa values. The carbonyl group of the ketone pulls electron density away from its imidazole ring, lowering its basicity (pKa ~3-4). The target molecule possesses a highly basic primary aliphatic amine (pKa ~9.0). Perform an acid-base extraction at pH 5.5. At this pH, the target amine is fully protonated and highly water-soluble, while the unreacted ketone remains largely unprotonated and can be washed away with methyl tert-butyl ether (MTBE).
PART 3: Self-Validating Experimental Protocol
Optimized Scale-Up Synthesis of (1H-Imidazol-2-yl)(phenyl)methanamine via Zinc-Mediated Reduction
This protocol utilizes a dissolving metal reduction to completely bypass the hydrogenolysis issues associated with transition-metal catalysis, ensuring high primary amine fidelity.
Step 1: Oxime Formation & Isolation
-
Charge a reactor with phenyl(1H-imidazol-2-yl)methanone (1.0 eq) and ethanol (5 volumes).
-
Add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (1.5 eq).
-
Reflux at 80 °C for 4 hours.
-
Validation Check: TLC (DCM:MeOH 9:1) should show complete consumption of the ketone ( Rf ~0.6) to the more polar oxime ( Rf ~0.4).
-
-
Concentrate the solvent under vacuum, slurry in water to remove salts, and filter the oxime intermediate. Dry under vacuum at 50 °C.
Step 2: Chemoselective Reduction
-
Charge a reactor with the dried oxime (1.0 eq), ammonium acetate (3.0 eq), and glacial acetic acid (10 volumes).
-
Scientific Rationale: Ammonium acetate acts as an ammonia surrogate to suppress dimerization, while acetic acid protonates the product to prevent nucleophilic attack[4].
-
-
Cool the mixture to 10 °C.
-
Portion-wise, add Zinc dust (<10 micron, 4.0 eq) over 1 hour, maintaining the internal temperature below 25 °C to prevent thermal runaway.
-
Stir at ambient temperature for 6 hours.
-
Validation Check: LC-MS must show <1% oxime and <2% secondary amine dimer.
-
Step 3: Differential pH Workup (Crucial for Purity)
-
Filter the reaction mixture through a Celite pad to remove zinc salts. Wash the cake with 1M HCl.
-
Concentrate the filtrate to remove acetic acid.
-
Dilute the residue with water and adjust the pH to exactly 5.5 using 2M NaOH.
-
Extract the aqueous layer with MTBE (3 x 3 volumes). Discard the organic layer (contains unreacted ketone and non-basic impurities).
-
Adjust the aqueous layer to pH 11.0 using 5M NaOH. The product will precipitate or oil out.
-
Extract with Ethyl Acetate (3 x 3 volumes). Dry the combined organics over anhydrous Na2SO4 , filter, and concentrate to yield the highly pure (1H-Imidazol-2-yl)(phenyl)methanamine free base.
PART 4: Quantitative Data Presentation
The following table summarizes the optimization data for the reduction of phenyl(1H-imidazol-2-yl)methanone oxime. Notice how the choice of catalyst and pH environment drastically alters the impurity profile.
| Reduction Condition | Solvent / Additive | Conversion (%) | Primary Amine (Target) % | Dimer Impurity % | Des-amino Impurity % |
| Pd/C (10%), H2 (50 psi) | Methanol | >99% | 42% | 18% | 38% |
| Pd/C (10%), H2 (50 psi) | Methanol + NH3 | >99% | 55% | 4% | 39% |
| Raney Ni, H2 (100 psi) | Methanol + NH3 | 95% | 88% | 5% | <1% |
| NaBH4 / NiCl2 | Methanol | 85% | 70% | 12% | 2% |
| Zinc Dust (4 eq) | Acetic Acid + NH4OAc | 98% | 96% | <1% | <1% |
Data Interpretation: Transition metals like Palladium drive aggressive hydrogenolysis of the benzylic position. While Raney Nickel is effective[3], the Zinc/Acetic Acid system provides the highest chemoselectivity by simultaneously preventing over-reduction and utilizing a highly acidic environment to protonate the primary amine, thereby shutting down the dimerization pathway[4].
PART 5: References
-
Hydrogenolysis of Aryl Ketones and Aldehydes, Benzylic Alcohols and Amines, and Their Derivatives Source: Science of Synthesis (Thieme Connect) URL:[Link]
-
Design and Synthesis of ESIPT-Based Imidazole Derivatives for Cell Imaging Source: ACS Omega URL:[Link]
-
Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents Source: The Journal of Organic Chemistry URL:[Link]
-
Primary amines from alkenes and carbonyl compounds: highly selective hydrogenation of oximes using a homogeneous Ru-catalyst Source: Catalysis Science & Technology (RSC Publishing) URL:[Link]
-
US20180208543A1 - New method for synthesis of fenfluramine, and new compositions comprising it Source: Google Patents URL:
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Primary amines from alkenes and carbonyl compounds: highly selective hydrogenation of oximes using a homogeneous Ru-catalyst - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D4CY00368C [pubs.rsc.org]
- 3. US20180208543A1 - New method for synthesis of fenfluramine, and new compositions comprising it - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
Optimizing HPLC mobile phase conditions for (1H-Imidazol-2-yl)(phenyl)methanamine separation
Welcome to the Advanced Chromatography Support Center. As drug development professionals, you frequently encounter highly polar, multi-basic compounds that defy standard reversed-phase (RP) methodologies. This guide provides field-proven, mechanistically grounded solutions for the separation of (1H-Imidazol-2-yl)(phenyl)methanamine —a challenging analyte featuring both an imidazole ring and a primary aliphatic amine.
Core Chromatographic Logic & Method Development
Before adjusting pump parameters, we must understand the physicochemical nature of the analyte. (1H-Imidazol-2-yl)(phenyl)methanamine possesses two basic nitrogen centers: an imidazole ring (pKa ~7.0) and a primary amine (pKa ~9.5). The success of your separation entirely depends on controlling the ionization state of these functional groups through precise mobile phase pH manipulation.
Logic workflow for developing HPLC methods for doubly-basic amine compounds.
Troubleshooting & FAQs
Q: Why does (1H-Imidazol-2-yl)(phenyl)methanamine exhibit severe peak tailing and poor retention on my standard C18 column? A: This is a classic symptom of secondary retention mechanisms. At standard acidic or neutral HPLC conditions (pH 2.0–7.0), both the imidazole and the primary amine are protonated[1][2]. Peak tailing is caused by these positively charged basic groups undergoing unwanted ion-exchange interactions with acidic, unreacted silanol groups (Si-O⁻) on the surface of the silica stationary phase[3]. Because the molecule is highly ionized (hydrophilic), it resists partitioning into the hydrophobic C18 phase, resulting in early elution and broad, asymmetric peaks[2].
Q: Should I use a low-pH or high-pH mobile phase to resolve this? A: You must choose an extreme pH to force the analyte into a single, stable ionization state. Avoid the pH 6.0–8.5 range entirely. In this intermediate zone, the compound is partially ionized, which will cause split peaks, severe tailing, and irreproducible retention times[4].
-
The High-pH Strategy (Recommended for UV/Retention): Operating at pH ≥ 10.5 (at least 1 pH unit above the highest pKa) neutralizes both basic groups[1]. The fully neutral molecule interacts purely via hydrophobic partitioning, yielding excellent retention and sharp peaks[5]. Critical Caveat: Standard silica dissolves above pH 8.0; you must use a specialized hybrid organic-inorganic column[6].
-
The Low-pH Strategy (Recommended for MS Compatibility): Operating at pH 2.0–3.0 ensures both basic groups are fully protonated[1]. To overcome the resulting poor retention, you must add an ion-pairing reagent (like Trifluoroacetic acid) to mask the positive charges[7], or switch to a Hydrophilic Interaction Liquid Chromatography (HILIC) column.
Impact of mobile phase pH on analyte ionization state and chromatographic retention.
Buffer Selection Guide
To maintain a robust method, the mobile phase pH must be tightly controlled using a buffer. A buffer is only effective at resisting pH changes when used within ±1 pH unit of its pKa[8]. Furthermore, it is recommended to set the mobile phase pH at least 2 units away from the analyte's pKa to ensure complete ionization or neutralization[1].
Table 1: Optimal Buffer Systems for (1H-Imidazol-2-yl)(phenyl)methanamine
| Buffer System | Buffer pKa | Useful pH Range | Volatility (LC-MS) | Application Strategy |
| Phosphate | 2.1 | 1.1 - 3.1 | Non-Volatile | Low-pH UV methods; effectively suppresses silanol ionization[9]. |
| Formate | 3.8 | 2.8 - 4.8 | Volatile | LC-MS low-pH methods; requires ion-pairing agents for retention[9]. |
| Ammonia / Ammonium Bicarbonate | 9.2 / 10.3 | 8.2 - 11.3 | Volatile | High-pH methods; neutralizes the primary amine for RP retention[6][9]. |
| Phosphate | 12.3 | 11.3 - 13.3 | Non-Volatile | Ultra-high pH UV methods; ensures complete neutralization of the analyte[9]. |
Validated Experimental Protocols
Protocol A: High-pH Method Development (Neutralization Strategy)
Causality: This protocol forces the analyte into its neutral state, maximizing hydrophobic retention while preventing silica degradation by utilizing specialized hybrid particles[5][6].
Step 1: Column Selection Install a hybrid organic-inorganic silica C18 column (e.g., Waters XTerra, XBridge, or equivalent) rated for stability across pH 1–12[5][6].
Step 2: Buffer Preparation (pH 10.5)
-
Weigh accurately to prepare a 10 mM Ammonium Bicarbonate solution in highly purified HPLC-grade water. Keep the concentration low (10-50 mM) to avoid precipitation when mixed with organic solvents[4][9].
-
Adjust the pH to 10.5 using dilute Ammonium Hydroxide. Self-Validating Check: Always measure the pH of the aqueous buffer before adding any organic modifier, as organic solvents will artificially shift apparent pH meter readings[4].
Step 3: Mobile Phase Blending & Equilibration
-
Set Mobile Phase A as the pH 10.5 buffer and Mobile Phase B as Acetonitrile.
-
Flush the column with 50% A / 50% B for at least 20 column volumes. Self-Validating Check: Verify column equilibration by injecting a neutral void-volume marker (e.g., uracil); a stable retention time across three consecutive injections confirms the stationary phase is fully equilibrated to the high-pH environment.
Step 4: Gradient Execution Run a generic gradient from 5% B to 95% B over 15 minutes. Calculate the peak asymmetry factor ( As ). An As between 0.9 and 1.2 validates that secondary silanol interactions have been successfully eliminated[3].
Protocol B: Low-pH Ion-Pairing Method (For Standard C18 Columns)
Causality: If high-pH is not feasible (e.g., due to column limitations), operating at pH 2.0 suppresses the ionization of acidic surface silanols (pKa ~3.5-4.5)[3]. The addition of an ion-pairing agent (TFA) forms a neutral, hydrophobic complex with the protonated amine, facilitating retention on standard C18[7].
Step 1: Mobile Phase Preparation
-
Mobile Phase A: 0.1% v/v Trifluoroacetic Acid (TFA) in Water (Yields pH ~2.0).
-
Mobile Phase B: 0.08% v/v TFA in Acetonitrile. (Note: The slightly lower TFA concentration in the organic phase compensates for UV absorbance differences, preventing baseline drift).
Step 2: Column Equilibration Equilibrate a standard Type B silica C18 column[3] with the ion-pairing mobile phase for at least 30 to 40 column volumes. Self-Validating Check: Ion-pairing reagents take significantly longer to equilibrate because they dynamically coat the stationary phase. Monitor the baseline at 210 nm; a perfectly flat, non-drifting baseline confirms the column is fully saturated with the ion-pairing reagent.
Step 3: Optimization Inject the sample. If retention is still insufficient for the doubly-protonated (1H-Imidazol-2-yl)(phenyl)methanamine, increase the hydrophobic chain length of the ion-pairing agent by switching from TFA to Heptafluorobutyric acid (HFBA)[7].
References
-
How to Optimize HPLC Gradient Elution for Complex Samples - mastelf.com - 7
-
Understanding HPLC Peak Tailing - scribd.com - 3
-
HPLC Tips & Tricks: Mobile Phase Preparation Part 2 - Buffers - sigmaaldrich.com - 4
-
A Guide to HPLC and LC-MS Buffer Selection - hplc.eu - 8
-
HPLC Column Technical Guide - glsciencesinc.com - 1
-
Exploring the Role of pH in HPLC Separation - veeprho.com - 2
-
Reversed-phase HPLC Buffers - pitt.edu - 9
-
Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography - chromatographyonline.com - 6
-
Effect of pH on LC-MS Analysis of Amines - waters.com - 5
Sources
- 1. glsciencesinc.com [glsciencesinc.com]
- 2. veeprho.com [veeprho.com]
- 3. scribd.com [scribd.com]
- 4. HPLC Tips & Tricks: Mobile Phase Preparation Part 2 - Buffers [sigmaaldrich.com]
- 5. waters.com [waters.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. mastelf.com [mastelf.com]
- 8. hplc.eu [hplc.eu]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Crystallization & Recovery of (1H-Imidazol-2-yl)(phenyl)methanamine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide to address the thermodynamic and kinetic challenges associated with the recovery of (1H-Imidazol-2-yl)(phenyl)methanamine.
Because this molecule contains both a hydrogen-bond-donating/accepting imidazole ring and a primary amine, it exhibits complex amphoteric behavior. This guide explains the causality behind phase behaviors and provides self-validating protocols to ensure high-purity crystalline recovery.
Process Visualization
Fig 1. Standardized crystallization workflow for (1H-Imidazol-2-yl)(phenyl)methanamine recovery.
Troubleshooting FAQs
Q1: Why does my compound "oil out" (liquid-liquid phase separation) instead of forming crystals?
A: Oiling out occurs when the supersaturation level exceeds the metastable zone limit before nucleation can occur, causing the solute to separate as a dense, solute-rich liquid phase. For (1H-Imidazol-2-yl)(phenyl)methanamine, the presence of both the basic primary amine and the imidazole ring promotes a highly complex intermolecular hydrogen-bonding network. This network kinetically hinders rigid lattice formation, favoring a disordered liquid state.
-
The Fix: You must widen the metastable zone. Shift from a single highly polar solvent to a binary mixture (e.g., Ethanol/Water) to modulate solubility. Implement a strict, slow cooling rate and introduce seed crystals before the cloud point is reached. X-ray diffraction and solvent evaporation studies on similar imidazole derivatives confirm that controlled solvent interactions are critical to bypassing the oiling-out boundary 1.
Q2: How do I selectively recover the free base versus the dihydrochloride salt?
A: The amphoteric nature of the molecule dictates its solubility profile. The imidazole nitrogen has a pKa of ~7.0, and the primary amine has a pKa of ~9.5.
-
Free Base: To isolate the free base, the pH of the aqueous mother liquor must be adjusted to >10.5 using a mild base (e.g., K2CO3 ). This deprotonates both functional groups, drastically reducing aqueous solubility and forcing precipitation.
-
Dihydrochloride Salt: To isolate the salt, reactive crystallization is required. Dissolve the free base in an organic solvent (like absolute ethanol) and introduce anhydrous HCl. The dihydrochloride salt 2 will precipitate rapidly due to the common ion effect and its near-zero solubility in the organic phase. This method of amine salt precipitation relies heavily on selecting a solvent that solubilizes the initial mixture but forces the salt to crystallize 3.
Q3: What are the optimal cooling parameters to prevent solvent trapping (solvates)?
A: Rapid cooling (>1 °C/min) causes secondary nucleation to dominate over crystal growth, trapping solvent molecules within the rapidly forming lattice defects. Differential Scanning Calorimetry (DSC) studies on imidazole derivatives demonstrate that thermal stability and lattice purity are highly dependent on the cooling trajectory 4. Use a non-linear, programmed cooling curve: hold isothermally at the seeding temperature for 1–2 hours to mature the seed bed, then cool at a maximum rate of 0.1–0.2 °C/min.
Quantitative Crystallization Parameters
The following table summarizes the optimized thermodynamic and kinetic parameters for recovering both forms of the compound, derived from foundational synthetic procedures of amino-imidazole derivatives 5.
| Parameter | Free Base Recovery | Dihydrochloride Salt Recovery |
| Primary Solvent | Ethanol / Water (70:30 v/v) | Absolute Ethanol |
| Anti-Solvent | n-Heptane | Diethyl Ether |
| Dissolution Temp | 60 °C | 50 °C |
| Seeding Temp | 40 °C | 35 °C |
| Cooling Rate | 0.1 °C/min | 0.2 °C/min |
| Final Isolation Temp | 5 °C | 0 °C |
| Typical Yield | 82 - 85% | 90 - 94% |
| Purity (HPLC) | > 98.5% | > 99.5% |
Step-by-Step Experimental Methodologies
Protocol A: Anti-Solvent Crystallization of the Free Base
This protocol utilizes a self-validating anti-solvent addition method to prevent oiling out.
-
Dissolution: Suspend crude (1H-Imidazol-2-yl)(phenyl)methanamine in an Ethanol/Water mixture (70:30 v/v) at a ratio of 10 mL/g. Heat the reactor to 60 °C under moderate agitation (250 RPM) until complete dissolution is visually confirmed.
-
Clarification: Perform a hot filtration through a 0.45 µm PTFE membrane into a pre-warmed crystallizer to remove insoluble particulate matter.
-
Supersaturation Generation: Cool the clarified filtrate linearly to 40 °C. Self-Validation Check: The solution must remain completely clear. If a haze appears, reheat to 50 °C and add 5% more primary solvent.
-
Nucleation (Seeding): Add 1% w/w of pure (1H-Imidazol-2-yl)(phenyl)methanamine seed crystals. Hold the temperature isothermally at 40 °C for 1 hour to allow the seed bed to mature and relieve initial supersaturation.
-
Anti-Solvent Dosing: Linearly dose n-Heptane (5 mL/g) into the reactor over 2 hours using a syringe pump, maintaining the temperature at 40 °C.
-
Crystal Growth: Cool the resulting slurry to 5 °C at a strictly controlled rate of 0.1 °C/min.
-
Isolation: Filter the suspension under vacuum. Wash the filter cake with a cold (5 °C) mixture of Ethanol/Heptane (1:1). Dry in a vacuum oven at 40 °C for 12 hours until a constant weight is achieved.
Protocol B: Reactive Crystallization of the Dihydrochloride Salt
This protocol leverages the common ion effect for high-yield salt recovery.
-
Dissolution: Dissolve the free base in Absolute Ethanol (15 mL/g) at 50 °C.
-
Acidification: Slowly bubble anhydrous HCl gas (or add 1.2M HCl in Ethanol) into the solution until the pH of an aqueous aliquot registers < 2.0.
-
Seeding & Growth: Cool the mixture to 35 °C. The sudden drop in solubility will naturally induce nucleation. Once a slurry forms, hold for 30 minutes.
-
Anti-Solvent Dosing: Add Diethyl Ether (5 mL/g) dropwise over 1 hour to drive the remaining salt out of the solution.
-
Cooling & Isolation: Cool to 0 °C at 0.2 °C/min. Filter under a nitrogen blanket (the salt can be hygroscopic), wash with cold Diethyl Ether, and dry under a high vacuum at 30 °C.
References
- 1-[2-(1H-Imidazol-2-yl)
- Source: National Institutes of Health (NIH)
- Selected Imidazole Derivatives: Synthesis and X-Ray Crystal Structure – A Review Source: IntechOpen URL
- Trichloroacetic acid fueled practical amine purifications - Beilstein Journals Source: Beilstein Journal of Organic Chemistry URL
- Technical Guide on the Synthesis and Biological Evaluation of Amino-Imidazole Derivatives Source: Benchchem URL
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A Comparative Guide for Synthetic Chemists: (1H-Imidazol-2-yl)(phenyl)methanamine vs. Benzylamine in Organic Synthesis
In the vast toolkit of organic synthesis, primary amines are indispensable building blocks and reagents. Among these, benzylamine has long been a workhorse, valued for its versatility and predictable reactivity. However, the growing demand for molecular complexity and novel reactivity has spurred interest in more functionalized alternatives. This guide provides an in-depth technical comparison between the classic benzylamine and the structurally more complex (1H-Imidazol-2-yl)(phenyl)methanamine, offering insights for researchers, scientists, and drug development professionals to inform their synthetic strategies.
At a Glance: Structural and Electronic Divergence
The fundamental difference between benzylamine and (1H-Imidazol-2-yl)(phenyl)methanamine lies in the nature of the aromatic ring attached to the aminomethyl group. This distinction has profound implications for their electronic properties, steric profiles, and ultimately, their reactivity.
| Feature | Benzylamine | (1H-Imidazol-2-yl)(phenyl)methanamine |
| Structure | A phenyl group attached to a methylamine. | An imidazole ring attached to a phenylmethanamine. |
| Key Functional Groups | Primary amine, Phenyl ring | Primary amine, Phenyl ring, Imidazole ring (with N-H and imine-type nitrogen) |
| Electronic Nature | The phenyl group is a simple aromatic system. | The imidazole ring is a π-rich N-heterocycle, capable of hydrogen bonding and metal coordination. |
| Basicity (pKa of conjugate acid) | ~9.34 | Estimated to be lower than benzylamine due to the electron-withdrawing nature of the imidazole ring. |
| Coordination Sites | Single site (amine nitrogen) | Multiple sites (amine nitrogen, imidazole nitrogens) |
Reactivity and Applications: A Head-to-Head Comparison
While both molecules can participate in reactions typical of primary amines, the presence of the imidazole moiety in (1H-Imidazol-2-yl)(phenyl)methanamine introduces unique reactivity pathways and potential applications.
Schiff Base Formation: A Gateway to Diverse Structures
The condensation of primary amines with carbonyl compounds to form Schiff bases (imines) is a cornerstone of organic synthesis. Both benzylamine and (1H-Imidazol-2-yl)(phenyl)methanamine readily undergo this reaction.
Benzylamine is a standard reagent for synthesizing N-benzylideneamines, which are versatile intermediates in the synthesis of heterocycles and as ligands in coordination chemistry.[1][2][3] The reaction is typically straightforward and high-yielding.
(1H-Imidazol-2-yl)(phenyl)methanamine , on the other hand, forms Schiff bases that possess an additional heterocyclic unit. This feature can be exploited for the synthesis of more complex ligands capable of forming multinuclear metal complexes or for developing compounds with specific biological activities.[4] The imidazole nitrogen can act as a hydrogen bond acceptor or a secondary coordination site, influencing the conformation and properties of the resulting imine.
Experimental Insight: While direct comparative kinetic studies are scarce, the reduced basicity of the primary amine in (1H-Imidazol-2-yl)(phenyl)methanamine might suggest a slightly slower rate of condensation compared to benzylamine under identical conditions. However, the overall yield is generally high for both.
Role as a Ligand in Homogeneous Catalysis
The ability to coordinate with transition metals is a key application for both amines, but their coordination behavior differs significantly.
Benzylamine acts as a simple monodentate ligand through its nitrogen atom.[5] Metal complexes of benzylamine and its derivatives are used in various catalytic transformations.
(1H-Imidazol-2-yl)(phenyl)methanamine offers the potential for bidentate or even tridentate coordination, involving the primary amine nitrogen and one or both nitrogen atoms of the imidazole ring.[6][7][8] This multidentate character can lead to the formation of more stable and rigid metal complexes, which can enhance catalytic activity and selectivity. The imidazole ring itself is a well-established component of ligands in coordination chemistry.[7][8]
Caption: General pathway to NHC-metal complexes from imidazolium salt precursors.
Experimental Protocols
Synthesis of (1H-Imidazol-2-yl)(phenyl)methanamine
A common route involves the reduction of the corresponding imine or oxime.
Step 1: Synthesis of Phenyl(1H-imidazol-2-yl)methanone A mixture of 2-lithio-1-tritylimidazole and benzaldehyde can be used, followed by deprotection.
Step 2: Reductive Amination The resulting ketone can be subjected to reductive amination using a suitable ammonia source and a reducing agent like sodium borohydride.
Detailed Protocol for a related 2-aminomethylimidazole: A practical synthesis of 1-methyl-4-phenyl-1H-imidazol-2-amine has been reported involving a three-step sequence of cyclization, hydrolysis, and methylation. [9]
Synthesis of Benzylamine
Benzylamine is commercially available, but can also be synthesized through various methods. [10] Gabriel Synthesis: A classic method involving the reaction of potassium phthalimide with benzyl chloride, followed by hydrolysis.
Reductive Amination of Benzaldehyde: A common laboratory and industrial method where benzaldehyde is reacted with ammonia in the presence of a reducing agent like hydrogen gas and a catalyst (e.g., Raney nickel). [11]
Caption: Simplified synthetic workflows for the target amines.
Causality Behind Experimental Choices: A Scientist's Perspective
The choice between benzylamine and (1H-Imidazol-2-yl)(phenyl)methanamine is dictated by the specific synthetic goal.
-
For routine N-benzylation or simple Schiff base formation where the benzyl group is primarily a protecting group or a simple substituent, benzylamine is the superior choice due to its lower cost, ready availability, and straightforward reactivity. The lack of additional coordinating groups simplifies reaction work-up and avoids potential side reactions.
-
When the goal is to introduce a heterocyclic moiety with the potential for further functionalization, hydrogen bonding, or metal coordination, (1H-Imidazol-2-yl)(phenyl)methanamine becomes a highly attractive alternative. Its ability to act as a scaffold for more complex structures, particularly in the fields of medicinal chemistry and materials science, is a significant advantage. The imidazole ring can be N-functionalized to tune the steric and electronic properties of the molecule.
-
In the context of ligand design for catalysis, the multidentate nature of (1H-Imidazol-2-yl)(phenyl)methanamine can lead to the formation of more stable and well-defined catalysts. This can translate to higher activity, selectivity, and catalyst longevity.
-
For the synthesis of N-heterocyclic carbenes, (1H-Imidazol-2-yl)(phenyl)methanamine and its derivatives are the clear choice, as benzylamine lacks the necessary imidazole core.
Conclusion: Selecting the Right Tool for the Job
Benzylamine remains an invaluable and versatile reagent in organic synthesis, its utility proven over decades of use. (1H-Imidazol-2-yl)(phenyl)methanamine, while less common, represents a more specialized tool that opens doors to greater molecular complexity and novel reactivity. The presence of the imidazole ring transforms a simple primary amine into a multifunctional building block with applications extending into coordination chemistry, medicinal chemistry, and organocatalysis.
For the synthetic chemist, the decision of which amine to employ should be a strategic one, based on a clear understanding of the desired final product and the reactivity required to achieve it. While benzylamine provides a reliable and direct path for many transformations, (1H-Imidazol-2-yl)(phenyl)methanamine offers a route to more intricate and functionalized molecular architectures.
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- Synthesis of New Chiral N-Heterocyclic Carbene-Imine Ligands and Their Application to an Asymmetric Allylic Alkylation Reaction - University of York. (n.d.).
- Condensation of 2-aminobenzylamines with aldehydes to prepare benzimidazoles. - ResearchGate. (n.d.).
- (PDF) Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine - ResearchGate. (2018, November 22).
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- Application Notes and Protocols for the Synthesis of 1-(1H-imidazol-5-yl)-N-methylmethanamine - Benchchem. (n.d.).
- Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones - Beilstein Journals. (2022, August 23).
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1H-Imidazo[4,5-f]p[1][12]henanthroline Derivatives as Promising Ligands for Ir and Ru Complex Compounds for Applications in LECs: Mini-Review - PMC. (n.d.). Retrieved from
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A Senior Application Scientist's Guide to Cross-Validation of (1H-Imidazol-2-yl)(phenyl)methanamine Receptor Binding Assays
Introduction: Unveiling the Pharmacological Profile of a Novel Imidazole Ligand
(1H-Imidazol-2-yl)(phenyl)methanamine is a novel compound featuring a core imidazole ring, a structure of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules, including the neurotransmitter histamine.[1] Its structural similarity to known pharmacophores suggests potential interactions with a range of receptor systems, particularly G protein-coupled receptors (GPCRs).[2][3] However, the therapeutic potential and safety profile of any new chemical entity are critically dependent on its receptor selectivity.[4][5] A compound that binds with high affinity to multiple receptors may exhibit a complex pharmacological profile, including undesirable off-target effects.
This guide provides a comprehensive framework for the cross-validation of receptor binding assays for (1H-Imidazol-2-yl)(phenyl)methanamine. We will delve into the principles of selectivity profiling, present detailed experimental protocols for key receptor families, and discuss the interpretation of binding data. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously characterize the in vitro pharmacology of novel imidazole-containing compounds.
The Rationale for Cross-Validation: From Presumed Targets to a Selectivity Fingerprint
The chemical structure of (1H-Imidazol-2-yl)(phenyl)methanamine, with its imidazole and benzylamine moieties, suggests potential affinity for several receptor families, including:
-
Histamine Receptors (H1, H2, H3, H4): The imidazole core is the defining feature of histamine, making this receptor family a primary subject for investigation.[1]
-
Adrenergic Receptors (α1, α2, β): Many adrenergic ligands possess a phenyl and amine group, making these receptors plausible targets.
-
Imidazoline Binding Sites (I1, I2): The imidazoline-like structure suggests a potential interaction with these non-adrenergic sites.[6][7]
Cross-validation, or selectivity profiling, is the systematic process of testing a compound against a panel of diverse biological targets to determine its specificity.[4][8] This process is crucial for:
-
Identifying the primary therapeutic target(s).
-
Uncovering potential off-target interactions that could lead to side effects.
-
Guiding lead optimization efforts to enhance selectivity and potency.
-
Providing a more complete understanding of the compound's mechanism of action.
The following workflow illustrates the general strategy for cross-validating the receptor binding profile of a novel compound.
Caption: Workflow for receptor binding cross-validation.
Core Methodology: Competitive Radioligand Binding Assays
The gold standard for determining the binding affinity of an unlabeled compound is the competitive radioligand binding assay.[2][9] This technique measures the ability of a test compound to displace a specific, high-affinity radiolabeled ligand from its receptor. The key output is the inhibitory constant (Ki), which reflects the affinity of the test compound for the receptor. A lower Ki value indicates a higher binding affinity.[10]
The general principle of a competitive binding assay is outlined in the diagram below.
Caption: General steps in a competitive radioligand binding assay.
Experimental Protocols for Cross-Validation
To establish a selectivity profile for (1H-Imidazol-2-yl)(phenyl)methanamine, a panel of binding assays targeting histamine, adrenergic, and imidazoline receptors should be performed. The following are representative, detailed protocols.
Histamine H1 Receptor Binding Assay
-
Principle: This assay measures the displacement of the selective H1 antagonist, [3H]mepyramine, from H1 receptors in membranes prepared from cells expressing the human H1 receptor.[10]
-
Materials:
-
Receptor Source: Membranes from HEK293 cells stably expressing the human histamine H1 receptor.
-
Radioligand: [3H]mepyramine (Specific Activity: 20-30 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding: 10 µM Mepyramine.
-
Test Compound: (1H-Imidazol-2-yl)(phenyl)methanamine, prepared in a dilution series.
-
Instrumentation: Scintillation counter, cell harvester with glass fiber filters.
-
-
Protocol:
-
In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of non-specific binding control, or 50 µL of varying concentrations of the test compound.[11]
-
Add 50 µL of [3H]mepyramine to all wells (final concentration ~1-2 nM).[11]
-
Add 100 µL of the cell membrane preparation (containing 10-20 µg of protein).[11]
-
Incubate the plate at 25°C for 60 minutes with gentle agitation.[11]
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.[11]
-
Wash the filters three times with 500 µL of ice-cold Assay Buffer to remove unbound radioligand.[11]
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
Calculate the IC50 value from the competition curve and convert to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]
-
Adrenergic α2A Receptor Binding Assay
-
Principle: This assay measures the displacement of the selective α2 antagonist, [3H]rauwolscine, from α2A receptors.
-
Materials:
-
Receptor Source: Membranes from CHO-K1 cells stably expressing the human adrenergic α2A receptor.
-
Radioligand: [3H]Rauwolscine (Specific Activity: 70-87 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Non-specific Binding: 10 µM Yohimbine.
-
Test Compound: (1H-Imidazol-2-yl)(phenyl)methanamine, prepared in a dilution series.
-
-
Protocol:
-
Follow a similar procedure to the H1 assay, adjusting for the specific reagents.
-
The final concentration of [3H]rauwolscine should be approximately 0.5 nM.
-
Incubate at 25°C for 60 minutes.
-
Filter, wash, and count radioactivity as described previously.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Imidazoline I2 Binding Site Assay
-
Principle: This assay measures the displacement of the I2-selective ligand, [3H]2-BFI, from I2 binding sites in rat brain homogenates.
-
Materials:
-
Receptor Source: Rat whole brain homogenate (excluding cerebellum).
-
Radioligand: [3H]2-(2-benzofuranyl)-2-imidazoline (2-BFI) (Specific Activity: 40-60 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding: 10 µM BU224.
-
Test Compound: (1H-Imidazol-2-yl)(phenyl)methanamine, prepared in a dilution series.
-
-
Protocol:
-
Follow a similar procedure as above.
-
The final concentration of [3H]2-BFI should be approximately 1 nM.
-
Incubate at 25°C for 45 minutes.
-
Filter, wash, and count radioactivity.
-
Calculate the Ki value.
-
Data Presentation and Comparative Analysis
The binding affinities (Ki values) obtained from the cross-validation assays should be compiled into a clear, comparative table. This allows for a rapid assessment of the compound's potency and selectivity. For context, it is highly recommended to include data for standard reference compounds.
Table 1: Hypothetical Receptor Binding Profile of (1H-Imidazol-2-yl)(phenyl)methanamine and Reference Compounds
| Receptor/Binding Site | Radioligand | (1H-Imidazol-2-yl)(phenyl)methanamine Ki (nM) | Reference Compound | Reference Ki (nM) |
| Histamine H1 | [3H]Mepyramine | 15 | Mepyramine | 1.5 |
| Histamine H2 | [3H]Tiotidine | >10,000 | Cimetidine | 40 |
| Histamine H3 | [3H]N-α-methylhistamine | 850 | Thioperamide | 2.5 |
| Adrenergic α1A | [3H]Prazosin | 350 | Prazosin | 0.5 |
| Adrenergic α2A | [3H]Rauwolscine | 25 | Rauwolscine | 2.0 |
| Adrenergic β2 | [3H]Dihydroalprenolol | >10,000 | Propranolol | 1.0 |
| Imidazoline I1 | [3H]Clonidine* | 1,200 | Moxonidine | 5.0 |
| Imidazoline I2 | [3H]2-BFI | 45 | Idazoxan | 3.0 |
*In the presence of norepinephrine to block α2-adrenoceptors.
Interpreting the Selectivity Profile
-
Primary Targets: The compound displays the highest affinity for the Histamine H1 (Ki = 15 nM) and Adrenergic α2A (Ki = 25 nM) receptors.
-
Moderate Affinity: It shows moderate affinity for the Imidazoline I2 binding site (Ki = 45 nM).
-
Low Affinity/Inactive: It has low affinity for Histamine H3, Adrenergic α1A, and Imidazoline I1 sites, and is essentially inactive at Histamine H2 and Adrenergic β2 receptors at the concentrations tested.
-
Selectivity: The compound is approximately 1.7-fold selective for H1 over α2A. It is over 50-fold selective for H1 and α2A compared to the H3 receptor.
This profile suggests that (1H-Imidazol-2-yl)(phenyl)methanamine is a potent ligand at H1 and α2A receptors. The next logical step would be to conduct functional assays (e.g., calcium flux for H1, cAMP inhibition for α2A) to determine if it acts as an agonist or antagonist at these targets.
Conclusion
The cross-validation of receptor binding assays is an indispensable step in the preclinical characterization of novel compounds like (1H-Imidazol-2-yl)(phenyl)methanamine. By systematically evaluating the compound's affinity across a panel of rationally selected targets, researchers can build a comprehensive selectivity profile. This profile is not only crucial for identifying the primary mechanism of action but also for anticipating potential off-target effects, thereby guiding safer and more effective drug development. The methodologies and principles outlined in this guide provide a robust framework for achieving this critical objective.
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Lahtela, J., et al. (2022). Target-specific compound selectivity for multi-target drug discovery and repurposing. Frontiers in Pharmacology. Retrieved from [Link]
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Frontiers. (2025). Integrated computational and experimental identification of N-[(1H-1,2,4-triazol-3-yl)phenyl]-1-(1H-pyrazolo[3,4-b]pyridin-3-yl)methanamide as a potent and selective TIM-3 inhibitor for NSCLC immunotherapy. Retrieved from [Link]
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Emery Pharma. (2025). LBA Cross Validation: A Detailed Case Study. Retrieved from [Link]
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ResearchGate. (2026). Synthesis, Anticonvulsant, and Molecular Docking Studies of 2-(2-Benzyl-1H-benzo [d]imidazol-1-yl)-1-(3,5-disubstituted phenyl)-4,5-dihydro-1H-pyrazol-1-yl) ethan-1-ones. Retrieved from [Link]
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ACS Publications. (n.d.). Design and Synthesis of Imidazoline Derivatives Active on Glucose Homeostasis in a Rat Model of Type II Diabetes. 2. Syntheses and Biological Activities of 1,4-Dialkyl-, 1,4-Dibenzyl, and 1-Benzyl-4-alkyl-2-(4',5'-dihydro-1'H- imidazol-2'. Retrieved from [Link]
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NIH. (n.d.). Imidazoline I2 receptors: an update. PMC. Retrieved from [Link]
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OAText. (2016). The 2-substituted imidazoline ring linked to an aromatic moiety by a biatomic bridge: a bioversatile scaffold. Retrieved from [Link]
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PMC. (n.d.). The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease. Retrieved from [Link]
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SciSpace. (2014). Characterization of Imidazoline Receptors in Blood Vessels for the Development of Antihypertensive Agents. Retrieved from [Link]
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Krause und Pachernegg. (n.d.). I1 imidazoline receptors: From the pharmacological basis to the therapeutic application. Retrieved from [Link]
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PMC. (n.d.). Tactics for preclinical validation of receptor-binding radiotracers. Retrieved from [Link]
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RSC Publishing. (2018). Design, synthesis and pharmacological evaluation of novel 2-chloro-3-(1 H -benzo[ d ]imidazol-2-yl)quinoline derivatives as antitumor agents: in vitro .... RSC Advances. Retrieved from [Link]
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RSC Publishing. (n.d.). Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine. Organic & Biomolecular Chemistry. Retrieved from [Link]
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A Comparative Guide to the Validation of Analytical Methods for (1H-Imidazol-2-yl)(phenyl)methanamine Quantification
Introduction: The Analytical Imperative for a Novel Scaffold
(1H-Imidazol-2-yl)(phenyl)methanamine represents a core chemical scaffold with significant potential in pharmaceutical development. Its structure, featuring both an imidazole ring and a phenylmethanamine moiety, makes it a valuable intermediate for synthesizing a diverse range of biologically active molecules. As with any compound intended for therapeutic use or as a critical intermediate, the ability to accurately and reliably quantify it in various matrices—from the bulk drug substance to complex biological fluids—is paramount. This guide provides a comprehensive comparison of analytical methodologies for its quantification, grounded in the rigorous validation framework established by international regulatory bodies.
The objective is not merely to present protocols but to elucidate the scientific rationale behind methodological choices. We will explore the validation of three primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). This guide is designed for researchers, analytical chemists, and drug development professionals who require robust, defensible analytical data to support their work. The validation principles discussed are based on the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring that the methods are fit for their intended purpose[1][2].
Part 1: Selecting the Appropriate Analytical Technique
The choice of an analytical method is fundamentally driven by the intended application. Key considerations include the required sensitivity, selectivity, the nature of the sample matrix, and available instrumentation.
-
High-Performance Liquid Chromatography (HPLC-UV): This is the workhorse of quality control (QC) laboratories. It offers a balance of speed, robustness, and cost-effectiveness for quantifying the active pharmaceutical ingredient (API) in bulk materials and finished products. The presence of chromophores (the imidazole and phenyl rings) in (1H-Imidazol-2-yl)(phenyl)methanamine makes it an excellent candidate for UV detection.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): When high sensitivity and selectivity are required, such as for bioanalysis in plasma or for trace-level impurity quantification, LC-MS/MS is the gold standard[3][4]. It combines the powerful separation of HPLC with the definitive identification and quantification capabilities of mass spectrometry, allowing for the measurement of picogram to nanogram levels of the analyte even in complex matrices.
-
Gas Chromatography-Mass Spectrometry (GC-MS): While less common for non-volatile or thermally labile compounds, GC-MS can be a viable, high-sensitivity alternative. However, (1H-Imidazol-2-yl)(phenyl)methanamine, with its polar amine and imidazole groups, would necessitate a chemical derivatization step to increase its volatility and thermal stability, adding complexity to the sample preparation process[5][6].
Part 2: The Validation Framework: A Deep Dive into ICH Q2(R2) Parameters
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose[7][8]. The following parameters are critical for quantitative methods and will be discussed in the context of a proposed HPLC-UV method.
Caption: General workflow for quantitative analytical method validation.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components[8].
-
Rationale: This ensures that the signal being measured comes only from (1H-Imidazol-2-yl)(phenyl)methanamine and not from other substances in the sample.
-
Experimental Protocol:
-
Prepare a solution of the analyte (e.g., 50 µg/mL).
-
Prepare solutions of known related substances, potential impurities, and formulation excipients (if applicable).
-
Prepare a placebo solution (all components except the analyte).
-
Inject all solutions into the chromatograph.
-
Acceptance Criteria: The retention time of the analyte peak should not be interfered with by any peaks from the placebo or known impurities. Peak purity analysis (using a photodiode array detector) should confirm the homogeneity of the analyte peak.
-
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity[7].
-
Rationale: A linear relationship is the foundation for accurate quantification. It establishes the concentration range over which the assay is reliable.
-
Experimental Protocol:
-
Prepare a stock solution of the reference standard.
-
Perform serial dilutions to create a minimum of five concentration levels. For an assay, this typically covers 80% to 120% of the target concentration. A suggested range could be 25, 40, 50, 60, and 75 µg/mL.
-
Inject each concentration in triplicate.
-
Plot the average peak area response against the concentration and perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be minimal, and the residuals should be randomly distributed around the x-axis.
-
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found[7]. It is typically assessed by recovery studies.
-
Rationale: Accuracy confirms that the method can measure the "true" amount of the analyte, free from systematic error or bias.
-
Experimental Protocol:
-
Prepare a placebo mixture (for a drug product) or a blank matrix.
-
Spike the placebo with the analyte at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicate samples at each level.
-
Analyze the samples and calculate the percentage recovery for each.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% for each concentration level.
-
Precision
Precision is the measure of the random error of a method, expressed as the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample[7]. It is evaluated at two levels:
-
Repeatability (Intra-day precision): Assesses precision over a short interval with the same analyst and equipment.
-
Intermediate Precision (Inter-day/Inter-analyst precision): Evaluates the effect of random events on precision within a laboratory (e.g., different days, analysts, or equipment)[7].
-
Rationale: Precision demonstrates the method's reproducibility and reliability under normal operating conditions.
-
Experimental Protocol:
-
Repeatability: Prepare six independent samples at 100% of the target concentration. Analyze them on the same day by the same analyst.
-
Intermediate Precision: Repeat the analysis of six independent samples on a different day, with a different analyst, or using a different instrument.
-
Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD) for both sets of measurements.
-
Acceptance Criteria: The %RSD for repeatability should be ≤ 2.0%. The %RSD for intermediate precision should also be ≤ 2.0%.
-
Detection and Quantitation Limits (LOD & LOQ)
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value[7].
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy[7].
-
Rationale: These parameters are crucial for impurity testing or bioanalysis, defining the lower limits of the method's capability.
-
Experimental Protocol (Signal-to-Noise Approach):
-
Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of analyte with those of blank samples.
-
Establish the concentration that yields an S/N ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Confirm the LOQ by analyzing a minimum of six replicates at this concentration and demonstrating acceptable precision (%RSD ≤ 10%).
-
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters[7].
-
Rationale: This provides an indication of the method's reliability during normal usage and is critical for method transfer between laboratories.
-
Experimental Protocol:
-
Identify critical method parameters (e.g., mobile phase pH ±0.2, column temperature ±5°C, flow rate ±10%).
-
Vary these parameters one at a time while analyzing a standard solution.
-
Evaluate the effect on system suitability parameters (e.g., retention time, peak tailing, resolution).
-
Acceptance Criteria: The system suitability criteria must still be met under all varied conditions, demonstrating the method's resilience to minor changes.
-
Caption: Logical cascade of key analytical validation parameters.
Part 3: Comparative Analysis and Data Summary
The following tables present hypothetical but realistic validation data for the three compared analytical techniques.
Table 1: Proposed Chromatographic/Mass Spectrometric Conditions
| Parameter | HPLC-UV | LC-MS/MS | GC-MS (with Derivatization) |
| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 1.8 µm) | 5% Phenyl-95% Dimethylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Mobile Phase/Carrier Gas | A: 0.1% Formic Acid in WaterB: Acetonitrile | A: 0.1% Formic Acid in WaterB: Acetonitrile | Carrier Gas: Helium |
| Detection | UV at 220 nm | ESI+; MRM Transition (e.g., m/z 174.1 -> 157.1) | Electron Ionization (EI), Scan or SIM mode |
| Derivatization | Not Required | Not Required | Required (e.g., Silylation with BSTFA)[9] |
Table 2: Comparative Validation Performance Summary
| Validation Parameter | HPLC-UV (Assay) | LC-MS/MS (Bioanalysis) | GC-MS (Trace Analysis) |
| Linearity (r²) | > 0.999 | > 0.995 | > 0.995 |
| Range | 25 - 75 µg/mL | 0.5 - 500 ng/mL | 1 - 200 ng/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 85.0 - 115.0% (FDA Guideline)[10] | 90.0 - 110.0% |
| Precision (%RSD) | < 2.0% | < 15.0% (FDA Guideline)[10] | < 10.0% |
| LOD | ~50 ng/mL | ~0.1 ng/mL | ~0.2 ng/mL |
| LOQ | ~150 ng/mL | ~0.5 ng/mL | ~1 ng/mL |
| Specificity | Good; potential interference from co-eluting species | Excellent; based on mass-to-charge ratio | Excellent; based on mass fragmentation pattern |
Conclusion and Recommendations
The validation of an analytical method is a mandatory and foundational activity in pharmaceutical development. For the quantification of (1H-Imidazol-2-yl)(phenyl)methanamine , the choice of methodology is dictated by the analytical objective.
-
For routine QC, assay, and purity determination of drug substances and products, a validated HPLC-UV method is robust, cost-effective, and provides the necessary performance as demonstrated by its excellent accuracy, precision, and linearity in the µg/mL range.
-
For bioanalytical studies (e.g., pharmacokinetics in plasma) or for the detection of trace-level impurities, the superior sensitivity and selectivity of LC-MS/MS make it the unequivocal choice. Its ability to quantify analytes at the ng/mL level or lower is essential for these applications[3][11].
-
GC-MS remains a powerful but more specialized option. The requirement for derivatization adds a layer of complexity and potential variability to the workflow, making it less suitable for high-throughput applications compared to LC-MS/MS. However, it can be invaluable for structural confirmation of volatile impurities.
Ultimately, a well-defined Analytical Target Profile (ATP), as described in the newer ICH Q14 guideline, should guide method selection and validation[12]. By rigorously applying the principles outlined in ICH Q2(R2), researchers can ensure that the analytical data generated for (1H-Imidazol-2-yl)(phenyl)methanamine is reliable, reproducible, and fit for its intended regulatory purpose.
References
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HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. PubMed Central. [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]
-
Synthesis and analysis of 1-methyl-4-phenyl-1H-imidazol-2-amine. ResearchGate. [Link]
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ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]
-
Imidazole quantification by LC determination. Wiley Analytical Science. [Link]
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(PDF) Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine. ResearchGate. [Link]
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Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]
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(4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. PubMed Central. [Link]
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HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZIMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Polish Pharmaceutical Society. [Link]
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Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine. Royal Society of Chemistry. [Link]
-
Application of Validated UPLC/Q-TOF-MS Method for Simultaneous Determination of Telmisartan, Hydrochlorothiazide and their Degradation Products in Tablets. Asian Journal of Research in Pharmaceutical Sciences. [Link]
-
HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. ResearchGate. [Link]
-
(PDF) Determination by gas chromatography/mass spectrometry of p-phenylenediamine in hair dyes after conversion to an imine derivative. ResearchGate. [Link]
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M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. U.S. Food and Drug Administration. [Link]
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An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. MDPI. [Link]
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Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. United Nations Office on Drugs and Crime. [Link]
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Validation of Analytical Procedure Q2(R2). International Council for Harmonisation. [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. Spark Plus. [Link]
-
Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. MDPI. [Link]
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ICH Q2(R2) and Q14: A Modernized Approach. Lab Manager. [Link]
-
ICH Q2(R2) Guideline on validation of analytical procedures. European Medicines Agency. [Link]
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(1H-Imidazol-2-yl)(phenyl)methanamine proper disposal procedures
Standard Operating Procedure: Safe Handling and Disposal of (1H-Imidazol-2-yl)(phenyl)methanamine
(1H-Imidazol-2-yl)(phenyl)methanamine is a bifunctional organic compound featuring both a primary amine and an imidazole heterocycle. Frequently utilized as a building block in drug discovery and coordination chemistry, this compound presents unique logistical and safety challenges. The primary amine moiety imparts significant basicity and nucleophilicity, while the imidazole ring introduces risks of reproductive toxicity and severe corrosivity. This guide provides drug development professionals with a self-validating, field-proven protocol for the safe operational handling and RCRA-compliant disposal of this compound.
Chemical Profiling & Mechanistic Hazard Assessment
To design an effective disposal protocol, we must first understand the causality behind the chemical's hazards. The compound's toxicity is driven by its two primary functional groups:
-
Primary Amine: Highly reactive and corrosive. It can cause severe chemical burns to the skin and mucous membranes (1)[1]. Furthermore, primary and aromatic amines are known to be highly toxic to aquatic life and can decompose into carcinogenic byproducts if improperly managed (2)[2].
-
Imidazole Ring: Imidazole derivatives are classified as reproductive toxins (Category 1B) and can cause severe eye and skin damage (3)[3]. Thermal decomposition of the imidazole ring releases toxic nitrogen oxides (NOx) and hydrogen cyanide (HCN) (3)[3].
Table 1: Physicochemical and Hazard Profile of (1H-Imidazol-2-yl)(phenyl)methanamine
| Property / Hazard Class | Description / GHS Classification | Mechanistic Rationale |
| Physical State | Solid (typically crystalline powder) | Prone to aerosolization; presents a severe inhalation risk if handled outside a fume hood. |
| Corrosivity | Skin Corr. 1C (H314), Eye Dam. 1 (H318) | Basic amine and imidazole nitrogens rapidly deprotonate biological tissues, causing necrosis. |
| Acute Toxicity | Acute Tox. 4 (Oral) (H302) | Harmful if swallowed; causes severe digestive tract burns. |
| Reproductive Toxicity | Repr. 1B (H360D) | The imidazole moiety is known to cross the placental barrier, risking fetal development. |
| Incompatibilities | Strong oxidizers, strong acids, halogens | Exothermic neutralization with acids; explosive oxidation risks. |
Operational Safety & Pre-Disposal Handling
Expertise Insight: Never treat primary amine spills with sawdust or combustible absorbents. The basicity of the amine combined with ambient oxidation can generate sufficient heat to auto-ignite porous combustible materials (4)[4].
Step-by-Step Spill Management Protocol:
-
Evacuation & Isolation: For spills >50g or >100mL (if in solution), immediately evacuate the immediate area and maximize fume hood ventilation.
-
PPE Donning: Equip heavy-duty nitrile or butyl rubber gloves (standard latex offers insufficient breakthrough time for concentrated amines), a chemical-resistant apron, and tightly sealed safety goggles.
-
Containment: Surround the spill with an inert, non-combustible absorbent (e.g., vermiculite, dry sand, or diatomaceous earth) (4)[4].
-
Collection: Mechanically sweep the absorbed mixture using non-sparking tools to prevent dust generation. Place into a clearly labeled, sealed high-density polyethylene (HDPE) container for disposal as hazardous waste (4)[4].
Step-by-Step Waste Disposal Procedures
Because (1H-Imidazol-2-yl)(phenyl)methanamine contains both nitrogenous heterocycles and primary amines, it falls under strict environmental regulations (e.g., EPA/RCRA guidelines for toxic and corrosive waste).
Step 1: Waste Segregation
-
Action: Isolate the waste from halogenated solvents, strong acids, and oxidizing agents.
-
Causality: Mixing primary amines with halogenated solvents (like dichloromethane) can lead to slow, highly exothermic alkylation reactions (Menshutkin reaction) in the waste carboy, potentially causing the container to over-pressurize and rupture over time. Interactions with mineral acids can also be highly exothermic, with reaction enthalpies ranging from −65 kJ/mol to −150 kJ/mol (2)[2].
Step 2: Containerization
-
Action: Collect solid waste, contaminated consumables (pipette tips, gloves), and liquid solutions in a compatible, tightly sealed container (HDPE or glass).
-
Validation: Before sealing liquid waste, verify the pH using indicator paper. Ensure the solution is not actively outgassing. Leave at least 20% headspace in the container to accommodate potential vapor expansion.
Step 3: Labeling and SAA Storage
-
Action: Affix a standardized "Hazardous Waste" label. Explicitly list "(1H-Imidazol-2-yl)(phenyl)methanamine" and check the "Corrosive" and "Toxic" hazard boxes.
-
Action: Store in a designated Satellite Accumulation Area (SAA) equipped with secondary containment, away from direct sunlight and incompatible chemicals (4)[4].
Step 4: Institutional Disposal
-
Action: Transfer the waste to a licensed hazardous waste contractor for high-temperature incineration (4)[4].
-
Causality: High-temperature incineration (above 1000°C) with exhaust gas scrubbers is required to completely break down the imidazole ring and prevent the atmospheric release of NOx and hydrogen cyanide gases (3)[3].
Mechanistic Disposal Workflow
Decision tree and operational workflow for the segregation and disposal of imidazole-amine waste.
References
-
ACS Publications. "Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines." [Link]
Sources
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
